molecular formula C5H9NO3 B025382 (R)-morpholine-3-carboxylic acid CAS No. 106825-81-4

(R)-morpholine-3-carboxylic acid

Cat. No.: B025382
CAS No.: 106825-81-4
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506685
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106825-81-4
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of (R)-morpholine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and the presence of a carboxylic acid moiety make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for the unsubstituted compound, this guide also includes data for its common N-protected derivatives, which serve as valuable proxies for understanding its structural characteristics.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Data for its Derivatives.

Assignment Predicted Chemical Shift (δ, ppm) for this compound *Observed Chemical Shift (δ, ppm) for (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid [1]
H-2~3.8 - 4.23.5 - 4.5
H-3~3.3 - 3.73.5 - 4.5
H-5~3.0 - 3.43.5 - 4.5
H-6~3.6 - 4.03.5 - 4.5
NHBroad, ~2.0 - 4.0N/A (Protected)
COOHBroad, >10N/A

Predicted values are based on standard chemical shift ranges for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data.

Assignment Predicted Chemical Shift (δ, ppm) for this compound *
C-2~67
C-3~55
C-5~45
C-6~65
C=O~175

Predicted values are based on standard chemical shift ranges for morpholine and carboxylic acid functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) *Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Secondary Amine)Stretching3200-3500Medium
C-H (Aliphatic)Stretching2850-3000Medium
C=O (Carboxylic Acid)Stretching1700-1725Strong
C-O (Ether)Stretching1080-1150Strong
C-N (Amine)Stretching1020-1250Medium
O-H (Carboxylic Acid)Bending1395-1440Medium
N-H (Secondary Amine)Bending1550-1650Medium

Predicted values are based on typical IR absorption ranges for the respective functional groups.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound.

Parameter Predicted Value
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol [3]
Nominal Mass 131
Key Fragmentation Pathways Loss of H₂O from the carboxylic acid, loss of COOH, cleavage of the morpholine ring.
Expected m/z values for [M+H]⁺ 132

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons (NH and OH).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-16 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay (d1): 2 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The instrument software will automatically perform the background subtraction.

  • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

Data Acquisition (Positive Ion Mode for [M+H]⁺):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas Flow: Set according to instrument specifications.

  • Drying Gas Flow and Temperature: Optimized for the solvent system used.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (R)-morpholine- 3-carboxylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ATR_Prep Placement on ATR Crystal Sample->ATR_Prep IR MS_Solution Dilute Solution Preparation Sample->MS_Solution MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR MS Mass Spectrometer (ESI) MS_Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument_setup Spectrometer Setup (Shimming, Tuning) nmr_tube->instrument_setup acquisition Data Acquisition (¹H and ¹³C experiments) instrument_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak picking, Integration) processing->analysis end End analysis->end

Caption: Detailed workflow for an NMR experiment.

References

An In-depth Technical Guide to the Solubility Profile of (R)-morpholine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-morpholine-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility profile based on its chemical structure, qualitative solubility information for related compounds, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

This compound is an amino acid derivative featuring a morpholine ring. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in different solvent systems. The presence of both a carboxylic acid group (acidic) and a secondary amine within the morpholine ring (basic) means that the molecule is zwitterionic at its isoelectric point. Its solubility is therefore highly dependent on the pH of the aqueous environment and the polarity of the organic solvent.

Key Structural Features Influencing Solubility:

  • Morpholine Ring: The ether and amine functionalities of the morpholine ring can participate in hydrogen bonding, contributing to solubility in polar solvents.

  • Carboxylic Acid Group: This polar group can engage in hydrogen bonding and ionize, significantly impacting aqueous solubility.

  • Chirality: The (R)-configuration is not expected to significantly alter the fundamental solubility properties compared to the (S)-enantiomer or the racemic mixture in achiral solvents.

Expected Solubility Profile

Based on the general principles of solubility for polar organic molecules and information on related morpholine derivatives, the following qualitative solubility profile in common organic solvents can be anticipated.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe compound can form strong hydrogen bonds with protic solvents via its carboxylic acid and morpholine ring heteroatoms. In water, it can exist as a soluble zwitterion.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. However, the overall polarity and hydrogen bonding capacity are less than protic solvents.
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherInsolubleThe high polarity of this compound and its capacity for hydrogen bonding are incompatible with the non-polar nature of these solvents, leading to poor solvation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleWhile slightly more polar than hydrocarbons, these solvents are generally poor at solvating highly polar, hydrogen-bonding solutes like amino acid derivatives.[3]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of this compound is crucial for applications in drug development and chemical research. The equilibrium shake-flask method is a widely accepted technique.[4]

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of choice at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a gravimetric analysis setup.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

Analytical Quantification

1. High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A suitable mobile phase for analyzing carboxylic acids often consists of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).[5][6]

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Detection: UV detection is often feasible if the compound has a suitable chromophore. If not, a mass spectrometer (LC-MS) or a refractive index detector can be employed.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound to generate a calibration curve.

  • Calculation: Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account.

2. Gravimetric Analysis:

  • This method is suitable for determining solubility in volatile organic solvents.

  • Procedure: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven). The container is weighed again, and the mass of the dissolved solid is determined.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid to Vial start->add_solid 1. add_solvent Add Known Volume of Solvent add_solid->add_solvent 2. shake Agitate at Constant Temperature add_solvent->shake 3. settle Allow Solid to Settle shake->settle 4. filter Filter Supernatant settle->filter 5. dilute Dilute Sample filter->dilute 6. hplc HPLC Analysis dilute->hplc 7. calculate Calculate Solubility hplc->calculate 8. end End calculate->end

Caption: Workflow for Solubility Determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent.

solubility_factors cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics solute This compound Properties polarity_solute Polarity (Zwitterionic) solute->polarity_solute h_bond_solute Hydrogen Bonding Capacity solute->h_bond_solute pka pKa (Acidic/Basic Groups) solute->pka solvent Solvent Properties polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent Hydrogen Bonding Capacity solvent->h_bond_solvent dielectric Dielectric Constant solvent->dielectric solubility Solubility polarity_solute->solubility h_bond_solute->solubility pka->solubility polarity_solvent->solubility h_bond_solvent->solubility dielectric->solubility

Caption: Factors Influencing Solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-morpholine-3-carboxylic acid is a heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its structural rigidity and chiral nature make it a key component in the synthesis of various biologically active molecules. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and processing, particularly in pharmaceutical manufacturing where thermal stress is a common factor.

This technical guide outlines the expected thermal behavior of this compound, proposes a potential decomposition pathway based on related compounds, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₉NO₃[1][3][4]
Molecular Weight131.13 g/mol [1][3][4]
AppearanceWhite to light yellow solid[1]
CAS Number106825-81-4[3]

Proposed Thermal Decomposition Pathway

While specific studies on the thermal decomposition of this compound are not available, the degradation pathway can be inferred from studies on morpholine. The thermal decomposition of morpholine in aqueous solutions is known to yield a variety of smaller, volatile compounds. It is plausible that this compound would undergo an initial decarboxylation, followed by ring-opening and subsequent fragmentation.

The proposed major decomposition products are listed in the table below.

Proposed ProductChemical Formula
Carbon DioxideCO₂
EthanolamineC₂H₇NO
Glycolic AcidC₂H₄O₃
Acetic AcidC₂H₄O₂
EthylamineC₂H₇N
MethylamineCH₅N
AmmoniaNH₃

A logical diagram illustrating the proposed decomposition pathway is provided below.

Decomposition_Pathway Proposed Thermal Decomposition Pathway A This compound B Decarboxylation A->B C Morpholine Intermediate B->C F CO2 B->F Heat D Ring Opening C->D Heat E Ethanolamine Glycolic Acid Acetic Acid Ethylamine Methylamine Ammonia D->E

Proposed decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[5][6][7][8]

Experimental Workflow

The general workflow for conducting thermal analysis is depicted in the following diagram.

Experimental_Workflow Thermal Analysis Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Sample (5-10 mg) B Place in TGA/DSC Pan (Alumina or Platinum) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E TGA Curve (Weight % vs. Temperature) C->E F DSC Thermogram (Heat Flow vs. Temperature) D->F G Identify Decomposition Temperatures (Tonset, Tmax) E->G H Identify Thermal Events (Melting, Crystallization) F->H

General workflow for thermal analysis experiments.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and weight loss profiles of materials.

ParameterRecommended SettingPurpose
InstrumentTGA/SDTA InstrumentTo measure mass loss upon heating.
Sample PanAlumina or PlatinumInert and stable at high temperatures.
Sample Mass5 - 10 mgRepresentative sample size.
Temperature Range25 °C to 600 °C (or higher if needed)To cover the full range of potential decomposition.
Heating Rate10 °C/minStandard rate for good resolution.
Purge GasNitrogenProvides an inert atmosphere to prevent oxidative decomposition.
Flow Rate50 mL/minTo ensure a consistent inert environment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[9][10][11]

ParameterRecommended SettingPurpose
InstrumentHeat-flux or Power-compensation DSCTo measure heat flow associated with thermal events.
Sample PanAluminum (hermetically sealed)To contain the sample and prevent volatilization before decomposition.
Sample Mass2 - 5 mgSmaller sample size for better peak resolution.
Temperature Range25 °C to 350 °C (or onset of decomposition from TGA)To observe melting and other transitions before significant decomposition.
Heating Rate10 °C/minStandard rate for good resolution of thermal events.
Purge GasNitrogenProvides an inert atmosphere.
Flow Rate50 mL/minTo maintain a consistent atmosphere.

Data Interpretation

  • TGA Curve: The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability.

  • DSC Thermogram: The DSC thermogram plots heat flow against temperature. Endothermic peaks (pointing down) typically represent melting, while exothermic peaks (pointing up) can indicate crystallization or decomposition. The melting point can be determined from the onset or peak of the endothermic event.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a framework for understanding its potential thermal behavior and the established methodologies for its characterization. The proposed decomposition pathway, based on the known chemistry of morpholine, suggests that decarboxylation followed by ring fragmentation are the likely degradation routes. For drug development professionals, it is imperative to conduct rigorous thermal analysis using TGA and DSC, following the protocols outlined herein, to establish a definitive thermal stability and decomposition profile. This data is crucial for defining safe manufacturing processes, storage conditions, and ensuring the overall quality and stability of any resulting pharmaceutical products.

References

Chiral Properties of (R)-morpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its constrained, morpholine ring structure makes it a valuable building block for introducing specific stereochemistry and conformational rigidity into molecules.[1] This can lead to improved pharmacological properties, such as enhanced potency and selectivity for biological targets. As a constrained amino acid analogue, it can be incorporated into peptides to modulate their structure and function.[2][3] This technical guide provides an in-depth overview of the chiral properties of this compound, including its synthesis, analytical methods for determining enantiomeric purity, and its application in synthetic chemistry.

Physicochemical and Chiral Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The chirality of this molecule is centered at the C3 position of the morpholine ring, leading to distinct three-dimensional arrangements for its (R) and (S) enantiomers.

PropertyValueReference
Molecular FormulaC₅H₉NO₃Chem-Impex
Molecular Weight131.13 g/mol Chem-Impex
AppearanceWhite to off-white solidChem-Impex
Specific Optical Rotation ([α]D) Not available in cited literature

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved starting from the chiral precursor, D-serine. The following multi-step protocol is adapted from analogous syntheses of chiral morpholine derivatives.

Workflow for the Synthesis of this compound

G D_Serine D-Serine Step1 Protection of Amine and Carboxylic Acid D_Serine->Step1 Protected_D_Serine Protected D-Serine Derivative Step1->Protected_D_Serine Step2 N-Alkylation Protected_D_Serine->Step2 Alkylated_Intermediate N-Alkylated Intermediate Step2->Alkylated_Intermediate Step3 Intramolecular Cyclization Alkylated_Intermediate->Step3 Protected_R_Morpholine Protected this compound Step3->Protected_R_Morpholine Step4 Deprotection Protected_R_Morpholine->Step4 R_Morpholine This compound Step4->R_Morpholine

Caption: Synthetic pathway for this compound.

Methodology:

  • Protection of D-Serine: The amino and carboxylic acid functional groups of D-serine are first protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl or ethyl ester.

  • N-Alkylation: The protected D-serine is then N-alkylated with a suitable two-carbon electrophile, such as 2-bromoethanol or a protected equivalent. This step introduces the atoms necessary to form the morpholine ring.

  • Intramolecular Cyclization: The hydroxyl group introduced in the previous step is activated (e.g., by conversion to a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the deprotected amino group to form the morpholine ring. This cyclization proceeds with retention of the stereochemistry at the C3 position.

  • Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the ester) to yield the final product, this compound.

Note: This is a representative synthetic strategy. Specific reagents, reaction conditions, and purification methods would need to be optimized.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of this compound can be determined by chiral HPLC. This technique separates the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase.

Workflow for Chiral HPLC Analysis

G Sample Sample containing (R)- and (S)-morpholine-3-carboxylic acid Derivatization Optional Derivatization (e.g., esterification) Sample->Derivatization Injection Injection onto Chiral HPLC Column Derivatization->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with separated enantiomer peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Caption: Chiral HPLC analysis workflow.

Methodology:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak IA, IB, or IC), is often effective for the separation of chiral carboxylic acids.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[5] For acidic analytes like morpholine-3-carboxylic acid, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[5]

  • Detection: Detection is typically performed using a UV detector at a wavelength where the analyte absorbs, often around 210-220 nm for carboxylic acids.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

ParameterRecommended Condition
Column Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm

Application in Peptide Synthesis

This compound can be used as a constrained amino acid analogue in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2][3] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation

G Resin Solid Support (Resin) Coupling1 Couple first Amino Acid to Resin Resin->Coupling1 Fmoc_AA Fmoc-protected Amino Acid Fmoc_AA->Coupling1 Resin_AA1 Resin-AA1 Coupling1->Resin_AA1 Deprotection1 Fmoc Deprotection Resin_AA1->Deprotection1 Resin_NH2_AA1 Resin-NH2-AA1 Deprotection1->Resin_NH2_AA1 Coupling2 Couple Fmoc-(R)-morpholine-3-carboxylic acid Resin_NH2_AA1->Coupling2 Fmoc_R_Morpholine Fmoc-(R)-morpholine-3-carboxylic acid Fmoc_R_Morpholine->Coupling2 Resin_Morpholine_AA1 Resin-Morpholine-AA1 Coupling2->Resin_Morpholine_AA1 Deprotection2 Fmoc Deprotection Resin_Morpholine_AA1->Deprotection2 Resin_NH2_Morpholine_AA1 Resin-NH2-Morpholine-AA1 Deprotection2->Resin_NH2_Morpholine_AA1 Continue_SPPS Continue Peptide Elongation Resin_NH2_Morpholine_AA1->Continue_SPPS Cleavage Cleavage from Resin and Deprotection Continue_SPPS->Cleavage Peptide Peptide containing this compound Cleavage->Peptide

Caption: Incorporation of this compound into a peptide via SPPS.

The incorporation of this compound into a peptide sequence via Fmoc-based SPPS follows a standard cycle of deprotection and coupling steps. The secondary amine of the morpholine ring requires protection, typically with an Fmoc group, to allow for its use in standard SPPS protocols. The carboxylic acid group is activated using standard coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation with the free N-terminal amine of the growing peptide chain on the solid support. Following the successful coupling, the Fmoc group is removed to allow for the addition of the next amino acid in the sequence. This process is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and purified.

References

An In-depth Technical Guide to Boc-Protected (R)-Morpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of Boc-protected (R)-morpholine-3-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development.

Core Characteristics

Boc-protected this compound is a chiral heterocyclic compound widely utilized in medicinal chemistry. The presence of the morpholine scaffold, a privileged structure in drug discovery, imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions in complex synthetic schemes.[3]

Chemical and Physical Properties

The key chemical and physical properties of Boc-protected this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 869681-70-9[4][5]
Molecular Formula C₁₀H₁₇NO₅[4][5]
Molecular Weight 231.25 g/mol [4][5]
Appearance White to off-white solid, powder, or crystals[4][5]
Melting Point 181 °C[6]
Purity ≥96.0% (NMR), >97.0% (HPLC)[4][7]
Boiling Point (Predicted) 369.5 ± 42.0 °C[6]
Density (Predicted) 1.230 ± 0.06 g/cm³[6]
pKa (Predicted) 3.53 ± 0.20[6]
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Solubility in less polar solvents can vary.[8][8]
Storage Keep in a dark place, sealed in dry, room temperature.[6][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Boc-protected this compound in research and development. Below are representative protocols for its synthesis, purification, and analysis, based on established methodologies for similar compounds.

Synthesis: Enantioselective Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

A plausible synthetic route to (R)-4-Boc-morpholine-3-carboxylic acid can be adapted from general methods for the synthesis of substituted morpholines.[9] One common approach involves the cyclization of a protected amino alcohol.

Workflow for the Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation start R-3-Amino-1,2-propanediol boc_protection React with Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) start->boc_protection protected_amino_diol Boc-protected (R)-3-amino-1,2-propanediol boc_protection->protected_amino_diol cyclization Intramolecular cyclization (e.g., Mitsunobu reaction or tosylation followed by base-induced cyclization) protected_amino_diol->cyclization morpholinone (R)-4-Boc-morpholin-3-one cyclization->morpholinone oxidation Oxidation of the primary alcohol (e.g., TEMPO-mediated oxidation) morpholinone->oxidation final_product Boc-protected this compound oxidation->final_product

Caption: A potential synthetic workflow for Boc-protected this compound.

Purification: Recrystallization

Purification of the final product is critical to ensure high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds like Boc-protected amino acids.[7]

General Recrystallization Workflow

G dissolve Dissolve crude product in a minimum amount of a hot 'good' solvent (e.g., ethyl acetate, ethanol) cool Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization dissolve->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with a small amount of cold 'poor' solvent (e.g., hexane) filter->wash dry Dry the purified crystals under vacuum wash->dry

Caption: A standard workflow for the purification by recrystallization.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing the purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 3.0 and 4.5 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts). The coupling patterns of the morpholine protons can provide information about the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups (typically between 155 and 175 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the morpholine ring.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to determine the enantiomeric purity of the final product.

  • Method: A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A), is often effective for the separation of N-protected amino acids.[13][14] A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a volatile salt (e.g., ammonium acetate) is typically used.[13] Detection is commonly performed using a UV detector.

Role in Signaling Pathways

The morpholine moiety is a key pharmacophore in many biologically active compounds, including inhibitors of important signaling pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[17][18] Numerous inhibitors targeting PI3K and/or mTOR incorporate a morpholine ring, which often forms a key hydrogen bond interaction within the kinase domain.[15][19]

The PI3K/Akt/mTOR Signaling Pathway and the Role of Morpholine-Containing Inhibitors

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by morpholine-containing compounds.

Applications in Drug Development

Boc-protected this compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.

  • Asymmetric Synthesis: Its defined stereochemistry is crucial for creating enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

  • Scaffold for Bioactive Molecules: The morpholine ring system is a common feature in drugs targeting various diseases, including cancer, inflammation, and central nervous system disorders.[1][2] This is due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.

  • Peptidomimetics: This compound can be incorporated into peptide-like molecules to create more stable and orally bioavailable drugs that mimic the biological activity of natural peptides.

Conclusion

Boc-protected this compound is a versatile and valuable building block in modern drug discovery and medicinal chemistry. Its well-defined stereochemistry and the presence of the advantageous morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.

References

Commercial Availability and Synthetic Routes for (R)-morpholine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained morpholine scaffold makes it a valuable building block for synthesizing novel pharmaceutical candidates with potentially improved pharmacological profiles. This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, along with detailed experimental protocols for its synthesis.

Commercial Availability

This compound and its common derivatives, such as the hydrochloride salt and the N-Boc protected form, are commercially available from various chemical suppliers. These compounds are typically used as starting materials in multi-step syntheses. The table below summarizes the availability of these compounds from a selection of vendors.

Compound NameCAS NumberSupplierPurity/GradeMolecular FormulaNotes
This compound hydrochloride 1187928-88-6CymitQuimica98%C₅H₁₀ClNO₃Solid form.[1]
1187928-88-6Zhejiang Jiuzhou Pharmaceutical Co., Ltd.99%C₅H₁₀ClNO₃White powder.[2]
106825-81-4Chem-Impex≥ 99% (Chiral purity based on starting material)C₅H₉NO₃·HClOff-white to light yellow solid.[3]
(R)-4-Boc-morpholine-3-carboxylic acid 869681-70-9Thermo Fisher Scientific97% (≥96.0% by NMR)C₁₀H₁₇NO₅Powder or crystals.[4]
869681-70-9Sigma-AldrichAldrichCPRC₁₀H₁₇NO₅Sold "as-is" for early discovery research.
869681-70-9BLDpharmC₁₀H₁₇NO₅Available for online orders.[5]
(RS)-Morpholine-3-carboxylic acid hydrochloride 66937-99-3AChemBlock95%C₅H₁₀ClNO₃Racemic mixture.[6]

Synthetic Pathways and Experimental Protocols

The synthesis of enantiomerically pure this compound typically starts from the readily available chiral building block, L-serine (which has an (S)-configuration). The stereochemistry at the alpha-carbon of serine is retained throughout the synthesis, resulting in the (R)-configuration at the C3 position of the morpholine ring. Two primary synthetic strategies have been reported: a solution-phase synthesis and a solid-phase synthesis.

Solution-Phase Synthesis from L-Serine

A common and scalable approach involves a five-step solution-phase synthesis starting from L-serine. This method is detailed in Chinese patent CN102617503A and involves protection of the carboxylic acid, N-acylation, intramolecular cyclization, reduction of the resulting lactam, and final deprotection.[7][8]

G cluster_0 Solution-Phase Synthesis A L-Serine B L-Serine tert-butyl ester A->B tert-butyl acetate, perchloric acid C N-chloroacetyl-L-serine tert-butyl ester B->C chloroacetyl chloride, DCM D (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester C->D sodium ethoxide, toluene (Intramolecular Cyclization) E (S)-morpholine-3-carboxylic acid tert-butyl ester D->E sodium borohydride, AlCl3, methanol F (S)-morpholine-3-carboxylic acid E->F HCl, methanol

Caption: Solution-phase synthesis of (S)-morpholine-3-carboxylic acid.

Step 1: Synthesis of L-Serine tert-butyl ester [7][8]

  • L-serine is dissolved in tert-butyl acetate.

  • A catalytic amount of perchloric acid is added dropwise at a temperature of 0-10 °C.

  • The reaction mixture is stirred and allowed to warm to the reaction temperature (10-60 °C) and reacted until completion.

  • After the reaction, the mixture is washed, extracted, and dried to yield L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester [7][8]

  • L-serine tert-butyl ester is dissolved in dichloromethane (DCM).

  • A solution of chloroacetyl chloride in DCM is added dropwise at a controlled temperature (10-40 °C).

  • The reaction proceeds to completion to give N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Intramolecular Cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester [7][8]

  • N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene.

  • A solution of sodium ethoxide in toluene is added dropwise at 0-30 °C.

  • The mixture is then heated to 30-110 °C to effect intramolecular cyclization.

  • After the reaction is complete, the mixture is washed and dried to afford the cyclized product.

Step 4: Reduction to (S)-morpholine-3-carboxylic acid tert-butyl ester [7][8]

  • The (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in methanol.

  • Aluminum trichloride and sodium borohydride are successively added at -10-0 °C.

  • The reaction mixture is then warmed and stirred to complete the reduction of the lactam.

  • Workup involving washing and drying yields the desired (S)-morpholine-3-carboxylic acid tert-butyl ester.

Step 5: Deprotection to (S)-morpholine-3-carboxylic acid [7][8]

  • The tert-butyl ester is dissolved in methanol.

  • A methanol solution of hydrogen chloride is added dropwise at -10-0 °C.

  • The reaction mixture is stirred to effect the deprotection of the tert-butyl group.

  • Evaporation of the solvent yields the final product, (S)-morpholine-3-carboxylic acid.

Note: To obtain the (R)-enantiomer, one would start with D-serine.

Solid-Phase Synthesis from Fmoc-Ser(tBu)-OH

A stereoselective solid-phase synthesis approach has also been developed, which is particularly amenable to the creation of libraries of morpholine derivatives for high-throughput screening.[9][10][11] This method utilizes a polymer support (Wang resin) and starts with Fmoc-protected and tert-butyl ether-protected serine.

G cluster_1 Solid-Phase Synthesis Resin Wang Resin ImmobilizedSer Immobilized Fmoc-Ser(tBu)-OH Resin->ImmobilizedSer Fmoc-Ser(tBu)-OH loading N_Protected N-sulfonyl/acyl intermediate on resin ImmobilizedSer->N_Protected 1. Fmoc deprotection 2. N-alkylation/acylation CleavedProduct Cleaved dihydrooxazine N_Protected->CleavedProduct TFA cleavage FinalProduct Morpholine-3-carboxylic acid CleavedProduct->FinalProduct Reduction (e.g., triethylsilane)

Caption: Solid-phase synthesis workflow for morpholine-3-carboxylic acids.

A detailed, step-by-step protocol for this solid-phase synthesis is typically provided in the supporting information of the primary literature.[9][10][11] The general workflow is as follows:

  • Loading: Fmoc-Ser(tBu)-OH is loaded onto a suitable solid support, such as Wang resin.

  • Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen is removed using a base, typically piperidine in dimethylformamide (DMF).

  • N-Alkylation/Acylation: The free amine is then reacted with an alkylating or acylating agent, such as a substituted bromo-ketone or a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride), to introduce diversity at the nitrogen atom.[12]

  • Cleavage and Cyclization: The intermediate is cleaved from the resin using trifluoroacetic acid (TFA). This acidic condition also removes the tert-butyl protecting group from the serine hydroxyl, which then undergoes intramolecular cyclization to form a dihydrooxazine intermediate.

  • Reduction: The dihydrooxazine is reduced to the final morpholine-3-carboxylic acid. This can be achieved by including a reducing agent, such as triethylsilane, in the cleavage cocktail.[9][10]

This solid-phase approach offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the resin-bound product at each step.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for drug discovery. Researchers have the option of purchasing the compound or its derivatives directly from a range of suppliers or synthesizing it in-house via established solution-phase or solid-phase methods. The choice of synthetic route will depend on the desired scale, the need for analogue synthesis, and the available laboratory infrastructure. The protocols outlined in this guide provide a solid foundation for the preparation of this valuable chiral intermediate.

References

Methodological & Application

Asymmetric Synthesis of Substituted Morpholines Utilizing (R)-morpholine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[1][2] The asymmetric synthesis of substituted morpholines is of great interest as the stereochemistry of substituents can significantly impact pharmacological activity. (R)-morpholine-3-carboxylic acid is a versatile chiral building block that provides a robust platform for the stereoselective synthesis of a diverse range of substituted morpholine derivatives.[1][3] Its inherent chirality and the presence of two orthogonal functional groups—a secondary amine and a carboxylic acid—allow for sequential and site-selective modifications.

These application notes provide detailed protocols for the derivatization of this compound to generate libraries of chiral substituted morpholines for drug discovery and development programs. The protocols cover N-functionalization, C3-position modification via amide coupling and reduction, and potential pathways for further substitution.

Key Synthetic Strategies

The synthetic utility of this compound stems from the ability to selectively protect and functionalize the nitrogen and carboxylic acid moieties. A common and effective strategy involves the initial protection of the secondary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, to enable selective manipulation of the carboxylic acid group. Subsequent deprotection allows for the introduction of various substituents on the nitrogen atom.

Synthetic_Strategies A This compound B N-Boc-(R)-morpholine-3-carboxylic acid A->B Boc₂O C N-Substituted this compound derivatives A->C N-Alkylation / N-Arylation D C3-Amide derivatives B->D Amine, Coupling agent E (R)-(4-Boc-morpholin-3-yl)methanol B->E Reduction (e.g., BH₃·THF) G N,C3-Disubstituted morpholines C->G C3-Derivatization D->G 1. Boc deprotection 2. N-Functionalization F C3-Hydroxymethyl derivatives E->F 1. Boc deprotection 2. N-Functionalization

Caption: General synthetic pathways for derivatizing this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound, a crucial step for subsequent selective modifications at the carboxylic acid group.

Workflow:

N_Boc_Protection Start Dissolve this compound Step1 Add Di-tert-butyl dicarbonate (Boc₂O) Start->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Acidify the aqueous phase Step2->Step3 Step4 Extract with organic solvent Step3->Step4 End Isolate N-Boc protected product Step4->End

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH)

  • 3N Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in a mixture of dioxane and 1N NaOH.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.

  • Stir the mixture for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic phase with 1N NaOH.

  • Combine the aqueous phases and acidify to a pH of 2-3 with 3N HCl.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Expected Results:

This procedure typically affords the N-Boc protected product in high yield (90-98%) as a solid.

ProductStarting MaterialReagentYield (%)
(R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acidThis compoundDi-tert-butyl dicarbonate (Boc₂O)90-98
Protocol 2: Amide Coupling of N-Boc-(R)-morpholine-3-carboxylic acid

This protocol details the formation of amide derivatives at the C3 position, a common strategy to introduce diverse chemical functionalities.

Workflow:

Amide_Coupling Start Dissolve N-Boc-(R)-morpholine-3-carboxylic acid Step1 Add coupling agent (e.g., HATU) and base (e.g., DIPEA) Start->Step1 Step2 Add desired amine Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Aqueous workup and extraction Step3->Step4 End Purify and isolate amide product Step4->End Carboxylic_Acid_Reduction Start Dissolve N-Boc-(R)-morpholine-3-carboxylic acid in THF Step1 Add Borane-THF complex dropwise at 0 °C Start->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Quench with methanol Step2->Step3 Step4 Aqueous workup and extraction Step3->Step4 End Purify and isolate alcohol product Step4->End

References

Application Notes and Protocols: Protecting Group Strategies for (R)-morpholine-3-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecules to enhance pharmacological properties. Its structure contains two key functional groups: a secondary amine within the morpholine ring and a carboxylic acid. To achieve selective transformations at other sites of a molecule or to control the reactivity of the morpholine scaffold itself, it is often necessary to temporarily mask one or both of these functional groups using protecting groups.

This document outlines various strategies for the protection of the amine and carboxylic acid functionalities of this compound. It provides detailed protocols for the introduction and removal of common protecting groups and discusses orthogonal strategies that allow for the selective deprotection of one group in the presence of another.

Protecting the Secondary Amine (N-Protection)

The secondary amine in the morpholine ring is nucleophilic and can undergo undesired side reactions such as acylation, alkylation, or oxidation. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice of protecting group is dictated by its stability to subsequent reaction conditions and the specific conditions required for its removal.

Common N-Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Strong Acid (e.g., TFA, HCl in dioxane)[1]Stable to base, hydrogenolysis, and mild acid.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃)Base (e.g., Piperidine, DBU)[2]Stable to acid and hydrogenolysis.[2]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate, Base (e.g., NaHCO₃, Et₃N)Catalytic Hydrogenolysis (H₂, Pd/C)[2]Stable to acidic and basic conditions.[2]
Experimental Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-18 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield (R)-4-Boc-morpholine-3-carboxylic acid, often as a white solid.

Protecting the Carboxylic Acid (O-Protection)

The carboxylic acid group is acidic and can interfere with base-catalyzed reactions or be reduced by certain reducing agents. Esterification is the most common method for protecting carboxylic acids.[3]

Common O-Protecting Groups (Esters)
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
Methyl EsterMeMethanol (MeOH), Acid catalyst (e.g., H₂SO₄, SOCl₂)Base-mediated hydrolysis (e.g., LiOH, NaOH)[4]Stable to acidic conditions and hydrogenolysis.
Benzyl EsterBnBenzyl alcohol, Acid catalyst; or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[2]Stable to acidic and basic conditions.[2]
tert-Butyl EstertBuIsobutylene, Acid catalyst; or tBuOH, DCC, DMAP[2][5]Acidolysis (e.g., TFA, HCl)[2]Stable to base and hydrogenolysis.[2]
Experimental Protocol 2: Methyl Esterification of this compound

This protocol describes the formation of the methyl ester using thionyl chloride in methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: The reaction is exothermic.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the methyl ester of this compound.

Orthogonal Protection Strategies

In multi-step syntheses, it is often crucial to deprotect one functional group without affecting the other. This is achieved using an "orthogonal" set of protecting groups, where each group is removed by specific conditions that do not cleave the others.[6][7]

For this compound, several orthogonal combinations are possible:

  • Strategy 1 (Base-Labile/Acid-Stable + Acid-Labile/Base-Stable):

    • N-Fmoc: Removed with a base (e.g., piperidine).

    • O-tBu: Removed with an acid (e.g., TFA).

  • Strategy 2 (Hydrogenolysis-Labile + Acid-Labile):

    • N-Cbz: Removed by hydrogenolysis (H₂, Pd/C).

    • O-tBu: Removed with an acid (e.g., TFA).

  • Strategy 3 (Acid-Labile + Hydrogenolysis-Labile):

    • N-Boc: Removed with an acid (e.g., TFA).

    • O-Bn: Removed by hydrogenolysis (H₂, Pd/C).

The following diagram illustrates the concept of an orthogonal protection strategy.

Orthogonal_Strategy Start (R)-morpholine- 3-carboxylic acid N_Protected N-Boc Protected Start->N_Protected (Boc)₂O Fully_Protected N-Boc, O-Bn Protected N_Protected->Fully_Protected BnBr, Base O_Deprotected N-Boc Protected (Free Acid) Fully_Protected->O_Deprotected H₂, Pd/C (O-Deprotection) N_Deprotected O-Bn Protected (Free Amine) Fully_Protected->N_Deprotected TFA (N-Deprotection) Final_Product1 Modified Product 1 O_Deprotected->Final_Product1 Further Reaction Final_Product2 Modified Product 2 N_Deprotected->Final_Product2 Further Reaction

Caption: Orthogonal deprotection of N-Boc and O-Bn groups.

Detailed Deprotection Protocols

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove TFA and DCM.

  • Re-dissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Protocol 4: Saponification of a Methyl Ester

Materials:

  • Methyl ester of this compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the free carboxylic acid.

Workflow for Selecting a Protection Strategy

The choice of a protecting group strategy depends on the planned synthetic route. The following workflow can guide the decision-making process.

Protection_Strategy_Workflow Start Start: Need to modify This compound? Protect_N Protect Amine (N)? Start->Protect_N Yes No_Protection Proceed with unprotected starting material Start->No_Protection No Protect_O Protect Acid (O)? Protect_N->Protect_O Yes N_Reaction_Type Subsequent reaction conditions for N-protected intermediate? Protect_N->N_Reaction_Type No O_Reaction_Type Subsequent reaction conditions for O-protected intermediate? Protect_O->O_Reaction_Type No Both_Reaction_Type Need to deprotect selectively? Protect_O->Both_Reaction_Type Yes Select_N_PG Select N-Protecting Group (Boc, Cbz, Fmoc) N_Reaction_Type->Select_N_PG Select_O_PG Select O-Protecting Group (Me, Bn, tBu) O_Reaction_Type->Select_O_PG Select_Orthogonal Select Orthogonal Pair (e.g., N-Boc / O-Bn) Both_Reaction_Type->Select_Orthogonal

Caption: Decision workflow for protecting group strategy.

References

Coupling reactions involving the carboxylic acid group of (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholine-3-carboxylic acid is a versatile chiral building block frequently utilized in medicinal chemistry and drug discovery. Its unique structural features, including the morpholine ring and a carboxylic acid handle, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The carboxylic acid group serves as a key functional handle for various coupling reactions, enabling the formation of amide and ester bonds to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the parent molecule.

These application notes provide detailed protocols for the two most common and critical coupling reactions involving the carboxylic acid group of this compound: amide bond formation and esterification. The protocols are designed to be robust and adaptable, employing commonly used and efficient coupling reagents.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of this compound with a variety of amines is a frequent strategy in the synthesis of novel therapeutic agents. The morpholine nitrogen is typically protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent self-coupling or other side reactions. The following protocols detail the use of two highly effective and widely used coupling reagents: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

Description: This protocol outlines the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.

Materials:

  • N-Boc-(R)-morpholine-3-carboxylic acid

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Experimental Procedure:

  • To a solution of N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents).

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Description: This protocol employs the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole). This combination is a cost-effective and reliable method for amide bond formation, where HOBt acts as an additive to suppress racemization and improve efficiency.

Materials:

  • N-Boc-(R)-morpholine-3-carboxylic acid

  • Primary or secondary amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere

  • Standard work-up and purification supplies

Experimental Procedure:

  • To a solution of N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous work-up as described in the HATU protocol (dilution with ethyl acetate, washing with saturated sodium bicarbonate, water, and brine).

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Comparative Data for Amide Coupling Methods

The following table summarizes typical yields for amide coupling reactions of a closely related substrate, N-Boc-piperazine-C3-COOH, which can serve as a general guideline for reactions with N-Boc-(R)-morpholine-3-carboxylic acid. Actual yields will be substrate-dependent.

Coupling MethodReagents & Stoichiometry (Acid:Amine:Reagent:Additive:Base)SolventTemp (°C)Typical Time (h)Typical Yield (%)
EDC / HOBt 1 : 1.1 : 1.2 : 1.2 : 2-3DCM or DMF0 to RT12-1875-90
HATU 1 : 1.1 : 1.2 : - : 2-3DMFRT2-485-95
DCC / DMAP 1 : 1.1 : 1.2 : 0.1 : -DCM0 to RT6-1270-85

Esterification

Esterification of the carboxylic acid group of this compound is another important transformation, often used to create prodrugs or to modify the pharmacokinetic profile of a molecule. The Steglich esterification is a mild and effective method, particularly for coupling with secondary or tertiary alcohols where traditional Fischer esterification may not be suitable.

Protocol 3: Steglich Esterification (DCC/DMAP)

Description: This protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. This method is known for its mild reaction conditions and its ability to esterify a wide range of alcohols.

Materials:

  • N-Boc-(R)-morpholine-3-carboxylic acid

  • Alcohol (1.2 equivalents)

  • DCC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere

  • Standard work-up and purification supplies (including filtration setup to remove dicyclohexylurea)

Experimental Procedure:

  • Dissolve N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Expected Outcomes for Esterification

Yields for Steglich esterification are generally good, typically ranging from 70-95%, depending on the steric hindrance of the alcohol. For simple primary alcohols, yields are often at the higher end of this range.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents N-Boc-(R)-morpholine-3-carboxylic acid N-Boc-(R)-morpholine-3-carboxylic acid Reaction_Setup 1. Combine Reactants and Reagents in Flask N-Boc-(R)-morpholine-3-carboxylic acid->Reaction_Setup Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction_Setup Coupling Reagent (HATU or EDC/HOBt) Coupling Reagent (HATU or EDC/HOBt) Coupling Reagent (HATU or EDC/HOBt)->Reaction_Setup Base (DIPEA) Base (DIPEA) Base (DIPEA)->Reaction_Setup Solvent (DMF or DCM) Solvent (DMF or DCM) Solvent (DMF or DCM)->Reaction_Setup Reaction 2. Stir at Appropriate Temperature Reaction_Setup->Reaction Workup 3. Aqueous Work-up Reaction->Workup Purification 4. Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Experimental workflow for amide bond formation.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents N-Boc-(R)-morpholine-3-carboxylic acid N-Boc-(R)-morpholine-3-carboxylic acid Reaction_Setup 1. Combine Reactants and Reagents at 0°C N-Boc-(R)-morpholine-3-carboxylic acid->Reaction_Setup Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction_Setup DCC DCC DCC->Reaction_Setup DMAP (cat.) DMAP (cat.) DMAP (cat.)->Reaction_Setup Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction_Setup Reaction 2. Stir at Room Temperature Reaction_Setup->Reaction Filtration 3. Filter DCU Byproduct Reaction->Filtration Workup 4. Aqueous Work-up Filtration->Workup Purification 5. Column Chromatography Workup->Purification Final_Product Pure Ester Product Purification->Final_Product

Caption: Experimental workflow for Steglich esterification.

Coupling_Reagent_Logic Start Choose Coupling Reaction Amide Amide Formation Start->Amide Ester Esterification Start->Ester Amide_Reagent Select Amide Coupling Reagent Amide->Amide_Reagent Ester_Reagent Select Esterification Method Ester->Ester_Reagent HATU HATU (High Efficiency, Low Racemization) Amide_Reagent->HATU High Yield & Speed Needed EDC_HOBt EDC/HOBt (Cost-Effective, Reliable) Amide_Reagent->EDC_HOBt Standard Conditions Steglich Steglich (DCC/DMAP) (Mild Conditions, Good for Sterically Hindered Alcohols) Ester_Reagent->Steglich

Caption: Logic for selecting a coupling reagent.

Application Notes and Protocols: (R)-morpholine-3-carboxylic acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-morpholine-3-carboxylic acid, a constrained non-proteinogenic amino acid, in the design and synthesis of peptidomimetics. Incorporating this scaffold can impart valuable structural and physicochemical properties to peptide-based molecules, offering potential advantages in drug discovery and development.

Application Notes

Introduction to Constrained Peptidomimetics

Peptides are crucial signaling molecules but are often poor drug candidates due to their inherent flexibility, which leads to low receptor selectivity, and their susceptibility to proteolytic degradation, resulting in poor metabolic stability. Peptidomimetics are designed to overcome these limitations by mimicking the essential three-dimensional structure (pharmacophore) of a natural peptide while exhibiting improved drug-like properties.[1] One effective strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[2] These building blocks restrict the rotational freedom of the peptide backbone, locking it into a specific, bioactive conformation. This can lead to enhanced binding affinity, increased receptor selectivity, and improved stability against enzymatic degradation.[1]

This compound: A Versatile Scaffold

This compound is a heterocyclic, non-proteinogenic amino acid that serves as a constrained surrogate for natural amino acids in a peptide sequence. The morpholine ring introduces a rigid, sp³-rich scaffold that can significantly influence the secondary structure of a peptide.[1] Its inclusion is a strategy to explore novel conformational spaces and improve the pharmacokinetic profile of peptide leads. The synthesis of the enantiopure Fmoc-protected building block has been established, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2]

Key Advantages:

  • Conformational Rigidity: The morpholine ring restricts phi (φ) and psi (ψ) dihedral angles, pre-organizing the peptide backbone into a defined conformation for target binding.

  • Metabolic Stability: The unnatural structure can enhance resistance to cleavage by proteases.

  • Improved Pharmacokinetics: The morpholine moiety can favorably alter properties such as solubility and membrane permeability.[3]

  • Synthetic Accessibility: The Fmoc-protected derivative is accessible and suitable for automated peptide synthesis.[2]

Data Presentation

Representative Biological Activity Data

While specific biological activity data for peptides containing this compound is not extensively published, data from peptidomimetics incorporating structurally similar constrained residues can serve as a valuable reference. The following table presents binding affinity data for opioid peptide analogs where the proline residue was substituted with piperidine-3-carboxylic acid (Nip), another cyclic, constrained amino acid. This illustrates the potential for such modifications to yield high-affinity ligands.[4]

Table 1: Binding Affinities (Ki, nM) of Representative Opioid Peptidomimetics Containing a Constrained Amino Acid. [4]

Compound Sequence MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)
Endomorphin-2 (EM-2) Tyr-Pro-Phe-Phe-NH₂ 0.34 1600 8100
[(R)-Nip²]EM-2 Tyr-(R)-Nip-Phe-Phe-NH₂ 0.16 150 4100
[(S)-Nip²]EM-2 Tyr-(S)-Nip-Phe-Phe-NH₂ 2.4 1500 19000

Data is for a related constrained residue (Nip) and serves as a representative example.

Expected Characterization Data for a Model Peptide

Following synthesis and purification, peptides are characterized to confirm their identity. High-resolution mass spectrometry (HRMS) is used to verify the molecular weight. The table below shows the calculated and expected observed mass for a hypothetical model tetrapeptide, Tyr-(R)-Mca-Phe-Gly-NH₂ , where Mca is this compound.

Table 2: Mass Spectrometry Data for a Model Peptide.

Peptide Sequence Chemical Formula Calculated Monoisotopic Mass (Da) Observed Mass [M+H]⁺ (Da)

| Tyr-(R)-Mca-Phe-Gly-NH₂ | C₂₅H₃₁N₅O₆ | 501.2274 | ~502.2347 |

Experimental Protocols

Synthesis of Fmoc-(R)-morpholine-3-carboxylic acid Building Block

This protocol is based on the synthetic route described by Lenci et al., which involves a five-step process starting from serine methyl ester.[2]

  • Reductive Amination: React (R)-serine methyl ester with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.

  • Intramolecular Acetalization: Treat the product with an acid catalyst to promote cyclization, forming the morpholine ring structure.

  • Elimination: Induce the elimination of the anomeric methoxy group to form a double bond within the ring.

  • Hydrogenation: Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated morpholine ring.

  • Ester Hydrolysis & Fmoc Protection: Hydrolyze the methyl ester under basic conditions, followed by protection of the secondary amine with Fmoc-OSu to yield the final Fmoc-(R)-morpholine-3-carboxylic acid building block.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-morpholine-3-carboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-terminal amide).[5][6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-morpholine-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[7]

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Standard AA):

    • In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Repeat step 2.

    • Amino Acid Coupling: Repeat step 3 with the next amino acid in the sequence.

  • Incorporation of Fmoc-(R)-morpholine-3-carboxylic acid:

    • Following the deprotection of the N-terminal amine of the preceding residue, prepare the coupling solution for the constrained amino acid.

    • Pre-activate Fmoc-(R)-morpholine-3-carboxylic acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the activated solution to the resin and agitate. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

    • After coupling, wash the resin thoroughly as described above.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step by repeating step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate into a centrifuge tube.

    • Wash the resin twice with additional TFA, combining the filtrates.

  • Peptide Precipitation and Purification:

    • Add the TFA filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether.

    • Wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product using LC-MS and analytical HPLC.

Visualizations

sps_workflow start Start: Swell Resin in DMF deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser_check Kaiser Test (Optional) wash2->kaiser_check is_last_aa Final AA Coupled? kaiser_check->is_last_aa Coupling Complete is_last_aa->deprotect1 No deprotect_final Final Fmoc Deprotection is_last_aa->deprotect_final Yes cleave 3. Cleave & Deprotect (TFA/TIS/H₂O) deprotect_final->cleave purify 4. Precipitate, Purify (HPLC) & Characterize (LC-MS) cleave->purify end_peptide End: Pure Peptide purify->end_peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

gpcr_signaling cluster_membrane Cell Membrane agonist Peptidomimetic Agonist (contains (R)-Mca) receptor G-Protein Coupled Receptor (GPCR) agonist->receptor Binds g_protein Gαβγ (Inactive) receptor->g_protein Activates g_protein_active Gα-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates response Second Messenger Production (e.g., cAMP) effector->response Catalyzes cellular_response Downstream Cellular Response response->cellular_response Leads to

Caption: Representative GPCR signaling pathway for a peptidomimetic agonist.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Utilizing an (R)-morpholine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors built upon an (R)-morpholine-3-carboxylic acid scaffold. The focus is on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1] Specifically, the oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase active site.[2] The use of a chiral scaffold, such as this compound, allows for the exploration of stereospecific interactions within the ATP-binding pocket, potentially leading to improved inhibitor efficacy and selectivity. This document outlines a representative synthetic route and key biological assays for the development of such inhibitors.

Data Presentation: In Vitro Potency of Morpholine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several morpholine-containing kinase inhibitors against various PI3K isoforms and other kinases. This data highlights the potential of the morpholine scaffold in achieving potent and selective kinase inhibition.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (µM)Reference
ZSTK474 PI3Kα5.0-[3]
PI3Kβ--[3]
PI3Kγ14.6-[3]
PI3Kδ3.9-[3]
Compound 17p PI3Kα31.8 ± 4.1-[2]
PI3Kβ--[2]
PI3Kδ15.4 ± 1.9-[2]
A2780 cells--[2]
Compound 14 PI3K (unspecified)More potent than ZSTK474-[4]
BKM-120 PI3Kα44.6 ± 3.6-[2]
PI3Kδ79.3 ± 11.0-[2]
Compound 13g PI3Kα525A549: 0.20 ± 0.05[5]
mTOR48MCF-7: 1.25 ± 0.11[5]
Hela: 1.03 ± 0.24[5]

Experimental Protocols

I. Synthesis of a Representative Kinase Inhibitor

This section details a plausible synthetic route for a kinase inhibitor incorporating the this compound scaffold, based on common synthetic strategies for related compounds.[4][6] The target molecule is a hypothetical compound, RMCI-1 ((R)-1-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzoyl)morpholine-3-carboxylic acid).

Synthetic Scheme for RMCI-1

synthetic_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A This compound C (R)-1-(4-formylbenzoyl)morpholine- 3-carboxylic acid A->C Amide Coupling (EDC, HOBt, DIPEA, DMF) B 4-formylbenzoic acid B->C E (R)-1-(4-((4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid C->E Reductive Amination (NaBH(OAc)3, DCE) D 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine D->E F (R)-1-(4-((4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid E->F Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, Na2CO3) G RMCI-1 (R)-1-(4-((4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid F->G Amination (NH3, 1,4-dioxane)

Caption: Synthetic pathway for the kinase inhibitor RMCI-1.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-formylbenzoic acid (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-1-(4-formylbenzoyl)morpholine-3-carboxylic acid.

Step 2: Reductive Amination

  • Dissolve (R)-1-(4-formylbenzoyl)morpholine-3-carboxylic acid (1.0 eq) and 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain (R)-1-(4-((4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid.

Step 3: Suzuki Coupling

  • In a flask, combine (R)-1-(4-((4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq) and heat the reaction at 90 °C for 8-12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to yield (R)-1-(4-((4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid.

Step 4: Amination

  • Place (R)-1-(4-((4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoyl)morpholine-3-carboxylic acid (1.0 eq) in a sealed tube.

  • Add a solution of ammonia in 1,4-dioxane (7N).

  • Heat the mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound, RMCI-1.

II. Biochemical Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as PI3Kα.

Workflow for Biochemical Kinase Assay

biochem_assay_workflow A Prepare kinase, substrate, and inhibitor solutions B Add kinase and inhibitor to assay plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding ATP and substrate C->D E Incubate at 37°C D->E F Stop the reaction E->F G Detect kinase activity (e.g., luminescence, fluorescence) F->G H Data analysis to determine IC50 G->H

Caption: General workflow for a biochemical kinase assay.

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • Kinase assay buffer

  • Test compound (RMCI-1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Detect the luminescent signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

III. Cellular Assay: Western Blot for PI3K Pathway Inhibition

This protocol is used to assess the effect of the test compound on the phosphorylation of downstream effectors of the PI3K pathway, such as Akt, in a cellular context.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compound (RMCI-1)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, total Akt, and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the level of phosphorylated Akt to total Akt and the loading control (GAPDH).

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[7] Kinase inhibitors targeting this pathway are of significant interest in cancer therapy.

PI3K/Akt/mTOR Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor RMCI-1 (Kinase Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of RMCI-1.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic and analytical protocols provided herein offer a framework for the design, synthesis, and biological evaluation of novel therapeutic candidates targeting the PI3K/Akt/mTOR pathway and other relevant kinase families. Careful structure-activity relationship (SAR) studies, guided by robust biochemical and cellular assays, will be crucial for optimizing the efficacy and drug-like properties of these compounds.

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their properties. This document provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available chiral precursor, D-serine. The synthetic strategy involves a five-step sequence: protection of the carboxylic acid as a tert-butyl ester, N-chloroacetylation, intramolecular cyclization to a morpholinone intermediate, reduction of the amide, and final deprotection. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to facilitate successful and safe implementation on a larger scale.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The chiral nature of this compound allows for stereospecific interactions with biological targets, making it a highly sought-after intermediate. The synthesis described herein is a robust and scalable pathway designed to meet the demands of pharmaceutical development and manufacturing.

Overall Synthetic Pathway

The scale-up synthesis of this compound from D-serine is a five-step process. The pathway involves the protection of the carboxylic acid, formation of the morpholine ring through N-acylation and subsequent intramolecular cyclization, reduction of the resulting lactam, and a final deprotection step to yield the target compound.

Synthetic_Pathway D_Serine D-Serine Intermediate1 D-Serine tert-butyl ester D_Serine->Intermediate1 Step 1: tert-Butyl Acetate, Perchloric Acid Intermediate2 N-Chloroacetyl-D-serine tert-butyl ester Intermediate1->Intermediate2 Step 2: Chloroacetyl Chloride, Dichloromethane Intermediate3 (R)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester Intermediate2->Intermediate3 Step 3: Sodium Ethoxide, Toluene Intermediate4 (R)-Morpholine-3-carboxylic acid tert-butyl ester Intermediate3->Intermediate4 Step 4: Sodium Borohydride, Aluminum Chloride, Methanol Final_Product This compound Intermediate4->Final_Product Step 5: HCl in Methanol Experimental_Workflow start Start | D-Serine step1 Step 1: Esterification Reagents: tert-Butyl Acetate, Perchloric Acid Work-up: Neutralization, Extraction, Concentration start->step1 step2 Step 2: N-Acylation Reagents: Chloroacetyl Chloride, DCM Work-up: Aqueous Washes, Concentration step1->step2 step3 Step 3: Cyclization Reagents: Sodium Ethoxide, Toluene Work-up: Quenching, Extraction, Recrystallization step2->step3 step4 Step 4: Reduction Reagents: NaBH4, AlCl3, Methanol Work-up: Quenching, pH Adjustment, Extraction step3->step4 step5 Step 5: Deprotection Reagents: HCl in Methanol Work-up: Concentration, Trituration, Filtration step4->step5 end_product Final Product | this compound step5->end_product

One-Pot Synthesis of Morpholine Derivatives from Aminoalkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of morpholine derivatives from aminoalkyne substrates. Morpholines are crucial scaffolds in medicinal chemistry, and efficient synthetic routes to these heterocycles are of high interest in drug discovery and development. The methodologies presented here offer streamlined, one-pot procedures that enhance synthetic efficiency.

Two primary catalytic strategies are detailed: a tandem titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation for the enantioselective synthesis of 3-substituted morpholines, and a gold-catalyzed intramolecular cyclization for the synthesis of various morpholine derivatives.

Method 1: Tandem Ti-Catalyzed Hydroamination/Ru-Catalyzed Asymmetric Transfer Hydrogenation

This powerful one-pot tandem reaction provides access to chiral 3-substituted morpholines with high enantioselectivity. The process involves the initial intramolecular hydroamination of an aminoalkyne to form a cyclic imine, which is then asymmetrically reduced in the same vessel.

Reaction Principle

The reaction proceeds in two sequential catalytic cycles. First, a titanium catalyst facilitates the intramolecular addition of the amine to the alkyne, forming a cyclic enamine that tautomerizes to the more stable imine. Subsequently, a chiral ruthenium catalyst, in the presence of a hydrogen donor, reduces the imine to the corresponding chiral morpholine. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity.[1][2]

Experimental Workflow

Tandem Hydroamination-ATH Workflow cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation start Aminoalkyne Substrate reaction1 Heat to 110 °C start->reaction1 catalyst1 Bis(amidate)bis(amido)Ti Catalyst catalyst1->reaction1 solvent1 Toluene solvent1->reaction1 imine Cyclic Imine Intermediate reaction1->imine catalyst2 RuCl(S,S)-Ts-DPEN imine->catalyst2 One-Pot Transition reaction2 Stir at Room Temperature catalyst2->reaction2 h_source Formic Acid/Triethylamine h_source->reaction2 product Chiral 3-Substituted Morpholine reaction2->product

Caption: Workflow for the one-pot tandem hydroamination and asymmetric transfer hydrogenation.

Detailed Experimental Protocol

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)titanium catalyst

  • RuCl--INVALID-LINK--

  • Anhydrous toluene

  • Formic acid/triethylamine (5:2 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Hydroamination Step:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous toluene.

    • Add the bis(amidate)bis(amido)titanium catalyst (5 mol %).

    • Heat the reaction mixture to 110 °C and stir for the time indicated for the specific substrate (typically 2-24 hours), monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation Step:

    • To the cooled reaction mixture containing the cyclic imine, add the RuCl--INVALID-LINK-- catalyst (1-2 mol %).

    • Add the formic acid/triethylamine azeotrope (as the hydrogen source).

    • Stir the reaction at room temperature for 12-24 hours, monitoring the reduction of the imine by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope and Performance

The following table summarizes the performance of the tandem catalytic system with a variety of aminoalkyne substrates.[1][2]

EntrySubstrate (R group)Time (h)Yield (%)ee (%)
1Phenyl2485>95
24-Methoxyphenyl2482>95
34-Chlorophenyl2478>95
42-Thienyl2475>95
5Cyclohexyl246592
6n-Butyl247088

Method 2: Gold-Catalyzed Intramolecular Cyclization

This method provides an efficient route to a range of substituted morpholines through the gold-catalyzed intramolecular hydroamination/cyclization of aminoalkynes. This approach is characterized by its mild reaction conditions and the use of a low catalyst loading.

Reaction Principle

The reaction is initiated by the π-activation of the alkyne by a gold(I) catalyst. This activation facilitates the nucleophilic attack of the tethered amino group in a 6-exo-dig cyclization manner. Subsequent protonolysis of the resulting organogold intermediate releases the morpholine product and regenerates the active gold catalyst, completing the catalytic cycle.

Reaction Pathway

Gold-Catalyzed Cyclization Pathway cluster_0 Catalytic Cycle start Aminoalkyne activated π-Activated Alkyne start->activated + [Au(I)]+ catalyst_in [Au(I)]+ cyclization 6-exo-dig Cyclization activated->cyclization intermediate Organogold Intermediate cyclization->intermediate protonolysis Protonolysis intermediate->protonolysis + H+ product Morpholine Derivative protonolysis->product catalyst_out [Au(I)]+ protonolysis->catalyst_out Regeneration catalyst_out->activated

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of morpholines.

Detailed Experimental Protocol

Materials:

  • Aminoalkyne substrate

  • Gold(I) chloride-triphenylphosphine complex (AuCl(PPh3))

  • Silver triflimide (AgNTf2) or other silver salt co-catalyst

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous DCE.

  • Add AuCl(PPh3) (1.0 mol %) and AgNTf2 (1.0 mol %).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope and Performance

The following table summarizes the yields for the gold-catalyzed synthesis of various morpholine derivatives.[3][4]

EntrySubstrate (R group on N)Substrate (R' on alkyne)Yield (%)
1BenzylPhenyl92
2Benzyl4-Tolyl85
3Benzyl4-Methoxyphenyl77
4PhenylPhenyl88
5Benzyln-Butyl75
6TosylPhenyl62

Note: The resulting products from this gold-catalyzed cyclization are often unsaturated morpholine derivatives, which can be subsequently hydrogenated to the corresponding saturated morpholines if desired.

Conclusion

The one-pot synthesis of morpholine derivatives from aminoalkynes represents a significant advancement in synthetic efficiency. The tandem titanium/ruthenium-catalyzed approach offers an excellent method for producing chiral 3-substituted morpholines with high enantiopurity, a critical aspect for the development of chiral drugs. The gold-catalyzed cyclization provides a versatile and mild alternative for accessing a broader range of substituted morpholines. Both methods are valuable tools for researchers and professionals in the field of drug discovery and development, enabling the rapid and efficient synthesis of these important heterocyclic scaffolds.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (R)-morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common and effective starting material for the enantioselective synthesis of this compound is D-serine. This amino acid provides the desired stereochemistry at the 3-position of the morpholine ring. The synthesis typically involves a multi-step process including protection of the functional groups, N-alkylation, cyclization, and deprotection.

Q2: What are the critical reaction steps where side reactions are most likely to occur?

The key steps prone to side reactions are the N-alkylation of the serine derivative and the subsequent intramolecular cyclization to form the morpholine ring. During N-alkylation, over-alkylation to form a dialkylated product is a common issue. The intramolecular cyclization, often a Williamson ether synthesis, can be hampered by competing elimination reactions.[1] Maintaining control over reaction conditions such as temperature, base, and solvent is crucial in these steps.

Q3: How can I minimize racemization or epimerization during the synthesis?

Epimerization at the alpha-carbon to the carboxylic acid can occur, particularly under basic conditions used during N-alkylation or cyclization. To minimize this, it is advisable to use milder bases and lower reaction temperatures. The choice of protecting groups for both the amine and carboxylic acid functionalities can also influence the stereochemical integrity of the final product.

Q4: What are the recommended purification strategies for this compound and its intermediates?

Purification of morpholine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent. For the final carboxylic acid product, which may be a salt, purification can often be achieved by recrystallization or by forming a salt with a suitable acid or base to facilitate isolation and purification.[2]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during a typical synthetic route starting from D-serine.

Problem 1: Low yield during N-alkylation of D-serine ester.
Potential Cause Suggested Solution
Over-alkylation (Dialkylation): The secondary amine formed after the initial alkylation competes with the starting primary amine for the alkylating agent.- Use a bulky alkylating agent to sterically hinder the second alkylation. - Add the alkylating agent slowly and at a low temperature to maintain its low concentration.
Transesterification: If using an ester of D-serine, the alkoxide base can react with the ester, leading to a different ester derivative.- Use a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Protect the hydroxyl group of the serine derivative before N-alkylation.
Incomplete Reaction: The reaction may not go to completion due to insufficient reactivity.- Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation. - Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Problem 2: Inefficient intramolecular cyclization to form the morpholine ring.
Potential Cause Suggested Solution
Competing Elimination Reaction: The base used for deprotonation of the hydroxyl group can also induce an E2 elimination of the leaving group on the N-alkyl chain, especially if it is on a secondary carbon.[1]- Use a less hindered base. - Employ a good leaving group on a primary carbon of the N-alkyl chain.[1] - Optimize the reaction temperature; lower temperatures generally favor substitution over elimination.
Poor Nucleophilicity of the Hydroxyl Group: The hydroxyl group may not be sufficiently nucleophilic to displace the leaving group.- Use a stronger base to ensure complete deprotonation of the hydroxyl group to the more nucleophilic alkoxide. - Convert the hydroxyl group to a better leaving group and perform the cyclization via an alternative mechanism if direct Williamson ether synthesis is problematic.
Steric Hindrance: Bulky substituents on the serine derivative or the N-alkyl chain can hinder the intramolecular Sₙ2 reaction.- If possible, choose a synthetic route that introduces bulky groups after the cyclization step.

Experimental Protocols

A common synthetic pathway to this compound involves the N-protection of D-serine, followed by reaction with an appropriate difunctional electrophile to form the ring. Below is a generalized protocol based on a patent for the synthesis of the (S)-enantiomer from L-serine, which can be adapted for the (R)-enantiomer using D-serine.[3]

Step 1: Esterification of D-Serine D-serine is first converted to its tert-butyl ester to protect the carboxylic acid. This can be achieved using tert-butyl acetate in the presence of a catalytic amount of perchloric acid.[3]

Step 2: N-Acylation with Chloroacetyl Chloride The D-serine tert-butyl ester is dissolved in a suitable solvent like dichloromethane and reacted with chloroacetyl chloride at low temperatures (0-10 °C) to yield N-chloroacetyl-D-serine tert-butyl ester.[3]

Step 3: Intramolecular Cyclization The N-chloroacetyl-D-serine tert-butyl ester is treated with a base, such as sodium ethoxide, in a solvent like toluene to effect intramolecular cyclization to (R)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[3]

Step 4: Reduction of the Morpholinone The lactam functionality of the morpholinone is reduced to the corresponding amine. This can be achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride in methanol.[3]

Step 5: Deprotection of the Carboxylic Acid The tert-butyl ester is deprotected under acidic conditions, for example, by treating with a solution of hydrogen chloride in methanol, to yield the final product, this compound.[3]

Visualizations

Synthetic Pathway of this compound

G D_Serine D-Serine Serine_Ester D-Serine tert-butyl ester D_Serine->Serine_Ester  Esterification (tert-butyl acetate, HCLO4) N_Chloroacetyl N-Chloroacetyl-D-serine tert-butyl ester Serine_Ester->N_Chloroacetyl  N-Acylation (Chloroacetyl chloride) Morpholinone (R)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester N_Chloroacetyl->Morpholinone  Intramolecular Cyclization (NaOEt, Toluene) Morpholine_Ester (R)-Morpholine-3-carboxylic acid tert-butyl ester Morpholinone->Morpholine_Ester  Reduction (NaBH4, AlCl3) Final_Product This compound Morpholine_Ester->Final_Product  Deprotection (HCl in Methanol)

Caption: A typical synthetic route for this compound starting from D-serine.

Troubleshooting Workflow for Low Cyclization Yield

G Start Low yield in cyclization step Elimination Evidence of elimination byproduct? Start->Elimination Check_Base Is the base appropriate? Lower_Temp Lower the reaction temperature Check_Base->Lower_Temp Check_Temp Is the temperature optimized? Increase_Temp_Time Increase temperature or reaction time Check_Temp->Increase_Temp_Time Check_LG Is the leaving group suitable? Better_LG Use a more reactive leaving group (e.g., I > Br > Cl) Check_LG->Better_LG Elimination->Check_Base Yes Incomplete_Reaction Starting material remains? Elimination->Incomplete_Reaction No Incomplete_Reaction->Check_Temp No Incomplete_Reaction->Check_LG Yes Stronger_Base Use a stronger, less hindered base End Improved Yield Stronger_Base->End Lower_Temp->Stronger_Base Better_LG->End Increase_Temp_Time->End

Caption: A decision tree for troubleshooting low yields in the intramolecular cyclization step.

References

Technical Support Center: Synthesis and Purification of (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of (R)-morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound when starting from D-serine?

When synthesizing this compound from D-serine, common impurities include unreacted starting materials, reaction intermediates, and byproducts. These can consist of:

  • Unreacted D-serine or its ester derivative: The initial starting material may not have fully reacted.

  • N-chloroacetyl-D-serine ester: An intermediate in the reaction sequence.

  • (R)-5-oxo-3-morpholinyl carboxylic acid ester: A cyclized intermediate prior to reduction.

  • The tert-butyl ester of this compound: The protected form of the final product before deprotection.

  • The (S)-enantiomer: This can arise from racemization during the synthesis or from impurities in the starting D-serine.

Q2: My morpholine-containing compound shows significant peak tailing during silica gel chromatography. Why is this happening and how can I fix it?

Peak tailing is a common issue when purifying morpholine derivatives on silica gel.[1] The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and low recovery.[1] To resolve this, add a basic modifier to your eluent. A common solution is to add 0.5-1% triethylamine (Et3N) to the mobile phase.[1] This neutralizes the acidic sites on the silica gel, improving the peak shape and recovery of your compound.[1]

Q3: How can I determine the enantiomeric purity of my this compound?

The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification. Several types of chiral columns are available, and the selection may require some screening to find the optimal separation conditions for your compound. In some cases, derivatization of the carboxylic acid or the amine with a chiral reagent can form diastereomers that can be separated on a standard achiral HPLC column.

Troubleshooting Guides

Purification by Flash Column Chromatography

Problem: Difficulty in separating the product from polar impurities.

Possible CauseSolution
Inappropriate Solvent System The eluent may not have the optimal polarity to resolve the compounds. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[1]
Strong Interaction with Silica The basic morpholine nitrogen can lead to streaking. Add 0.5-1% triethylamine to the eluent to improve peak shape.[1]
Compound is Too Polar If the compound remains at the baseline even with highly polar eluents, consider using reverse-phase chromatography with a C18 column.[1]
Purification by Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSolution
High Impurity Level A high concentration of impurities can inhibit crystallization. Attempt a preliminary purification by flash chromatography before recrystallization.
Inappropriate Solvent The melting point of the compound may be lower than the boiling point of the solvent. Select a solvent with a lower boiling point.
Supersaturation is too High The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly.

Problem: Low recovery of the purified product.

Possible CauseSolution
Product is Soluble in Cold Solvent Too much solvent may have been used, or the product has significant solubility even at low temperatures. Use the minimum amount of hot solvent required for dissolution and cool the solution in an ice bath to maximize precipitation.[1]
Premature Crystallization The product may have crystallized during a hot filtration step. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

Quantitative Data Summary

The following tables provide representative data for common purification techniques. Note that actual results will vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Typical Recovery and Purity from Flash Column Chromatography

Impurity TypeEluent SystemTypical Recovery (%)Typical Purity (%)
Non-polar impuritiesEthyl Acetate / Hexanes + 0.5% Et3N85-95>98
Polar impuritiesDichloromethane / Methanol + 0.5% Et3N70-85>98

Table 2: Common Solvents for Recrystallization of Carboxylic Acids

Solvent/Solvent SystemCompound PolarityNotes
WaterHighGood for highly polar compounds like amino acids.
Ethanol/WaterMedium to HighA versatile system that can be tuned for a range of polarities.
Acetone/HexanesMediumGood for compounds of intermediate polarity.
Ethyl Acetate/HexanesLow to MediumAnother versatile system for less polar compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

  • Eluent Selection: Use TLC to determine a suitable eluent. A good starting point is a mixture of dichloromethane and methanol with 0.5% triethylamine. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Dry pack a silica gel column of an appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, or mixtures) to find one in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography D-Serine Derivative D-Serine Derivative Intermediate 1 Intermediate 1 D-Serine Derivative->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intermediate 2->Crude Product Partially Purified Product Partially Purified Product Flash Chromatography->Partially Purified Product Recrystallization Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound >99% Purity Partially Purified Product->Recrystallization Chiral HPLC Chiral HPLC Pure this compound->Chiral HPLC Determine ee

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_chromatography Start Start Poor Separation Poor Separation Start->Poor Separation Peak Tailing Peak Tailing Poor Separation->Peak Tailing No Change Solvent System Change Solvent System Poor Separation->Change Solvent System Yes Product Stuck on Column Product Stuck on Column Peak Tailing->Product Stuck on Column No Add Triethylamine Add Triethylamine Peak Tailing->Add Triethylamine Yes Increase Eluent Polarity Increase Eluent Polarity Product Stuck on Column->Increase Eluent Polarity Yes Consider Reverse Phase Consider Reverse Phase Product Stuck on Column->Consider Reverse Phase If still stuck

Caption: A decision tree for troubleshooting common issues in the chromatography of this compound.

References

Preventing racemization during functionalization of (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing racemization during the chemical functionalization of (R)-morpholine-3-carboxylic acid. It includes frequently asked questions (FAQs), troubleshooting advice, comparative data on coupling reagents, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process that converts an enantiomerically pure substance, such as this compound, into a mixture of equal parts of both (R) and (S) enantiomers (a racemate). The chiral center in this compound is the α-carbon (C3), which is susceptible to epimerization under certain reaction conditions. This is a significant concern in drug development because enantiomers of a chiral molecule often have different pharmacological activities and toxicities. Maintaining the stereochemical integrity of the (R)-enantiomer is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the primary mechanism of racemization during amide bond formation?

A2: The most common mechanism for racemization during the functionalization of N-protected α-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs after the carboxylic acid is activated (e.g., by a coupling reagent). The oxazolone intermediate has an acidic proton at the C4 position (the original α-carbon), which can be easily removed by a base.[1][3] The resulting anion is achiral, and subsequent reprotonation can occur from either face, leading to a mixture of R and S configurations.[1][2] A secondary mechanism involves the direct deprotonation of the α-carbon by a base, although this is generally less common for N-protected amino acids.[1]

Q3: Which factors have the most significant impact on racemization?

A3: Several factors influence the extent of racemization:

  • Coupling Reagents: The choice of activating agent is critical. Some reagents are inherently more prone to causing racemization than others.[1]

  • Base: The type and amount of base used can significantly impact racemization. Stronger, less sterically hindered bases tend to increase the rate of racemization.[1]

  • Additives: Urethane-based additives like HOBt, HOAt, and Oxyma can suppress racemization by forming active esters that are less prone to oxazolone formation or by minimizing the lifetime of the highly reactive intermediates.[1]

  • Protecting Group: The nature of the N-protecting group on the morpholine nitrogen is crucial. Urethane-type protecting groups (e.g., Boc, Fmoc, Z) are effective at preventing racemization because the lone pair on the nitrogen is delocalized into the carbonyl group, making it less available to participate in oxazolone formation.[4]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: Polar aprotic solvents like DMF and DMSO can sometimes promote racemization more than nonpolar solvents.[5]

Troubleshooting Guide

Problem 1: Significant racemization detected after amide coupling using a carbodiimide reagent (e.g., EDC, DIC).

Potential Cause Recommended Solution
Absence of an anti-racemization additive. Always use a carbodiimide in conjunction with an additive. Add 1.0-1.2 equivalents of HOBt, 6-Cl-HOBt, or preferably, HOAt or OxymaPure to the reaction mixture before adding the carbodiimide.[1][6] These additives form active esters that are more stable and less susceptible to racemization.[1]
Use of a strong, non-sterically hindered base. If a base is required, switch from bases like triethylamine (TEA) or diisopropylethylamine (DIEA) to a more sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1] Use the minimum amount of base necessary.
Elevated reaction temperature. Perform the coupling at a lower temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. Maintain the low temperature for as long as practical.
Prolonged reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the exposure of the activated intermediate to racemization-prone conditions.

Problem 2: Racemization observed even with phosphonium or uronium salt reagents (e.g., HBTU, HATU).

Potential Cause Recommended Solution
Incorrect order of reagent addition. Pre-activation of the carboxylic acid before adding the amine component can lead to higher levels of racemization. Instead, mix the this compound, amine, and additive (if separate from the reagent, e.g., using HBTU with extra HOBt) before adding the base and coupling reagent.
Base-mediated racemization. Even with advanced coupling reagents, an excess of a strong base can cause racemization. Reduce the amount of base (e.g., DIEA, NMM) to the minimum required (typically 2 equivalents for an amine salt). Consider using a weaker base.[1]
Inherent sensitivity of the substrate. If the substrate is particularly sensitive, consider switching to a coupling reagent known for superior racemization suppression, such as COMU, PyAOP, or specialized reagents like ynamides, which are reported to be "racemization-free".[7][8][9]

Data Presentation: Comparison of Coupling Methods

Coupling MethodAdditiveBaseTypical % Racemization (Epimer)Reference
DICNoneDIEAHigh (>10%)[1]
DICHOBtDIEA1-5%[1][10]
DICHOAtDIEA<1%[1]
HBTU(Internal HOBt)DIEA1-3%[1]
HATU(Internal HOAt)DIEA<0.5%[11]
COMUNoneDIEA<0.1%[12]
YnamidesNoneNoneNot Detected[7][8][9]

Note: The level of racemization is highly dependent on the specific substrates, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using HATU

This protocol is designed for the coupling of N-protected this compound with a primary or secondary amine.

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Reagent Addition: Add HATU (1.1 eq.) to the mixture.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as DIEA or NMM (2.0-2.5 eq.), dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

  • Chiral Analysis: Analyze the enantiomeric purity of the product using chiral HPLC or SFC to quantify the level of racemization.

Visualizations

.dot

Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.

.dot

Coupling_Workflow Start Start: Functionalize this compound Protect Is the morpholine N-H protected? Start->Protect Add_Protect Protect Morpholine N (e.g., Boc, Fmoc, Z) Protect->Add_Protect No Choose_Reagent Select Coupling Reagent Protect->Choose_Reagent Yes Add_Protect->Choose_Reagent Setup Combine Acid (1 eq), Amine (1-1.2 eq), Solvent Choose_Reagent->Setup Add_Reagents Add Coupling Reagent (1.1 eq) Cool to 0 °C Setup->Add_Reagents Add_Base Add Base (e.g., NMM, 2 eq) Slowly at 0 °C Add_Reagents->Add_Base React Stir at 0 °C -> RT Monitor by LC-MS Add_Base->React Workup Aqueous Workup & Purification React->Workup Analyze Analyze Purity & Enantiomeric Excess (ee%) Workup->Analyze End End Analyze->End

Caption: Experimental workflow for a low-racemization coupling reaction.

.dot

Decision_Tree Start High ee% Required? Steric_Hindrance Sterically Hindered Amine or Acid? Start->Steric_Hindrance Yes Cost_Sensitive Cost-Sensitive Process? Start->Cost_Sensitive No Use_HATU_COMU Use High-Efficiency Reagent: HATU, COMU, PyAOP Steric_Hindrance->Use_HATU_COMU Yes Use_DIC_Oxyma Use DIC/Oxyma or DIC/HOAt @ 0 °C Steric_Hindrance->Use_DIC_Oxyma No Cost_Sensitive->Use_HATU_COMU No Use_DIC_HOBt Use DIC/HOBt with NMM @ 0 °C Cost_Sensitive->Use_DIC_HOBt Yes Use_EDC_HOBt Use EDC/HOBt in DCM

Caption: Decision tree for selecting a suitable coupling method.

References

Troubleshooting aggregation in solid-phase synthesis with (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating (R)-morpholine-3-carboxylic acid into their solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might its structure impact solid-phase peptide synthesis?

This compound is a non-canonical, cyclic amino acid. Its rigid morpholine ring structure imposes significant conformational constraints on the peptide backbone.[1] Unlike linear amino acids, which have more rotational freedom, the fixed bond angles of this compound can influence the secondary structure of the peptide. This constrained geometry can be advantageous for designing peptides with specific three-dimensional shapes to enhance biological activity or stability.[2][3] However, this rigidity can also present challenges during synthesis.

Q2: Could the incorporation of this compound lead to aggregation during SPPS?

While there is no direct literature evidence to suggest that this compound inherently promotes aggregation, its unique structure warrants careful consideration. Peptide aggregation in SPPS is typically driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[4] On one hand, the constrained nature of a morpholine ring could disrupt the regular hydrogen bonding patterns required for β-sheet formation, thereby acting as an "aggregation breaker," similar to proline or pseudoproline dipeptides.[4]

On the other hand, the bulky and rigid structure of this compound can lead to steric hindrance. This can slow down the subsequent coupling and deprotection steps. Such incomplete or slow reactions are often symptoms associated with on-resin aggregation, where the growing peptide chains become inaccessible.[4] Therefore, while it may not directly cause aggregation, difficulties in the synthesis post-incorporation could mimic aggregation-related problems.

Q3: What are the primary signs of a difficult coupling reaction when using this compound?

Difficulties in coupling this compound itself, or in coupling the subsequent amino acid, are the most likely challenges. Key indicators include:

  • A positive Kaiser or TNBS test after the coupling step: This indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.

  • Slow reaction kinetics: The coupling reaction may require significantly longer times than for standard amino acids.

  • Low yield of the final peptide: Incomplete couplings at the site of the morpholine residue will lead to a truncated final product and a lower overall yield.

  • Presence of deletion sequences in mass spectrometry analysis: Mass spectrometry of the crude product may show a significant peak corresponding to the peptide sequence missing the amino acid that was supposed to couple to the morpholine residue.

Q4: What strategies can I employ to improve the coupling efficiency of this compound or the subsequent amino acid?

If you encounter a difficult coupling, several strategies can be employed to improve the reaction efficiency:

  • Use a stronger coupling reagent: Reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered amino acids than standard carbodiimide reagents like DIC.[5]

  • Increase the coupling time and/or perform a double coupling: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive it to completion. If the coupling is still incomplete, a second coupling with fresh reagents can be performed.[4]

  • Elevated temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help overcome the activation energy barrier for sterically hindered couplings. Microwave peptide synthesizers are particularly effective for this.

  • Solvent choice: Using solvents with better swelling properties for the resin, such as NMP or DMF, is crucial. Adding a small percentage of DMSO can also help to disrupt secondary structures.[4]

Q5: How can I detect and characterize potential aggregation in a peptide containing this compound?

If you suspect aggregation, several analytical techniques can be used for detection and characterization:

  • On-resin monitoring: Poor resin swelling is a primary indicator of on-resin aggregation.

  • Mass Spectrometry (MS): Analysis of the cleaved peptide by MS is essential to identify the target product and any deletion or truncated sequences that may have resulted from incomplete couplings.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the crude peptide. The presence of multiple, difficult-to-separate peaks can sometimes be indicative of aggregated species.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying aggregates of different sizes.[6]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in a solution, which can help to identify the presence of larger aggregates.[7]

Data Presentation

Table 1: Structural and Synthetic Properties of this compound Compared to Proline

PropertyThis compoundL-ProlinePotential Impact on Aggregation
Structure Cyclic, six-membered morpholine ringCyclic, five-membered pyrrolidine ringBoth are conformationally constrained and can disrupt β-sheet formation. The larger morpholine ring may have a more pronounced effect.
Amine Type Secondary amineSecondary amineForms a tertiary amide bond upon coupling, preventing hydrogen bond donation from the backbone nitrogen. This is a key mechanism for disrupting aggregation.
Steric Hindrance Potentially higher due to the larger ring structureModerateIncreased steric hindrance can lead to slower coupling reactions, which may be mistaken for or contribute to aggregation-related synthesis difficulties.
Solubility The morpholine moiety is generally considered to enhance solubility.[8]HydrophilicImproved solubility of the peptide chain could potentially counteract aggregation tendencies.

Experimental Protocols

Protocol: Difficult Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-(R)-morpholine-3-carboxylic acid)

This protocol outlines a method for coupling a sterically hindered amino acid, such as Fmoc-(R)-morpholine-3-carboxylic acid, to a peptide-resin using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(R)-morpholine-3-carboxylic acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • TNBS or Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30-60 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(R)-morpholine-3-carboxylic acid (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the swelling solvent from the peptide-resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be performed at an elevated temperature (e.g., 50°C) or left overnight.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a TNBS or Kaiser test to check for the presence of free primary amines. A negative result (clear or yellow beads for the Kaiser test) indicates complete coupling.

  • Double Coupling (if necessary):

    • If the test in step 4 is positive, drain the reaction solution and wash the resin with DMF.

    • Repeat steps 2-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.

  • Proceed to the next step: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Mandatory Visualization

Troubleshooting_Aggregation_Workflow Troubleshooting Workflow for this compound Incorporation start Start: Incorporate This compound check_coupling Monitor Coupling: Positive Kaiser/TNBS Test? start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Yes success Coupling Successful: Proceed with Synthesis check_coupling->success No strategy1 Strategy 1: Increase Coupling Time & Perform Double Coupling incomplete_coupling->strategy1 strategy2 Strategy 2: Use Stronger Coupling Reagent (e.g., HATU, HBTU) incomplete_coupling->strategy2 strategy3 Strategy 3: Increase Temperature (Conventional or Microwave) incomplete_coupling->strategy3 reevaluate Re-evaluate Coupling strategy1->reevaluate strategy2->reevaluate strategy3->reevaluate reevaluate->success Successful analyze_peptide If issues persist: Cleave and Analyze Peptide (MS, HPLC) reevaluate->analyze_peptide Still Fails end End of Troubleshooting success->end analyze_peptide->end

Caption: Troubleshooting workflow for incomplete coupling.

Aggregation_Mechanism_Hypothesis Hypothetical Impact of this compound on Aggregation cluster_0 Standard Aggregation cluster_1 Impact of this compound peptide1 Peptide Chain 1 h_bond Intermolecular H-Bonding peptide1->h_bond peptide2 Peptide Chain 2 peptide2->h_bond beta_sheet β-Sheet Formation (Aggregation) h_bond->beta_sheet morph_peptide Peptide with Morpholine Residue disruption Disruption of H-Bonding Pattern morph_peptide->disruption steric_hindrance Steric Hindrance morph_peptide->steric_hindrance no_aggregation Reduced Aggregation disruption->no_aggregation slow_coupling Slow/Incomplete Coupling steric_hindrance->slow_coupling

Caption: Potential dual role of the morpholine residue.

References

Stability issues of (R)-morpholine-3-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-morpholine-3-carboxylic acid in various experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2] Some suppliers recommend freezer storage.[3] It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1] Use personal protective equipment, including gloves and eye protection, when handling the compound.[1][3]

Q2: What are the known decomposition products of this compound?

Q3: Is this compound stable in aqueous solutions?

A3: this compound is soluble in water.[4] However, the stability in aqueous solutions can be pH-dependent. At neutral pH, the compound is relatively stable. In the presence of certain microorganisms, it can be biodegradable.[4][5] It is advisable to use freshly prepared aqueous solutions or store them at low temperatures for short periods to minimize potential degradation.

Q4: What are the common protecting groups used for the morpholine nitrogen, and when are they necessary?

A4: The secondary amine in the morpholine ring is nucleophilic and may require protection during certain synthetic transformations to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6] The choice of protecting group depends on the specific reaction conditions. For instance, the Boc group is stable under basic conditions but can be removed with acid, while the Cbz group is stable to acid and base but can be removed by hydrogenolysis.[6]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Peptide Coupling Reactions

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS.

  • Low yield of the desired amide product.

  • Difficulty in purification.

Potential Causes & Solutions:

Potential CauseRecommended Action
Unprotected Morpholine Nitrogen: The secondary amine of this compound can compete with the desired amine nucleophile, leading to self-condensation or other side reactions.Protect the morpholine nitrogen with a suitable protecting group (e.g., Boc or Cbz) before performing the peptide coupling.
Activation of the Carboxylic Acid: Inappropriate choice of coupling reagent or activation conditions can lead to side reactions.Optimize the coupling reagent and conditions. Use milder coupling agents if possible. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester.
Reaction Temperature: High reaction temperatures can promote side reactions and decomposition.Maintain a low and controlled reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.
Issue 2: Degradation During a Reaction in the Presence of Strong Acids or Bases

Symptoms:

  • Low or no recovery of starting material or desired product.

  • Appearance of unknown, more polar compounds on TLC or LC-MS.

Potential Causes & Solutions:

Potential CauseRecommended Action
Ring Opening: Strong acids or bases, especially at elevated temperatures, can potentially lead to the opening of the morpholine ring.If possible, use milder acidic or basic conditions. If harsh conditions are necessary, consider protecting the morpholine nitrogen, which can sometimes enhance stability.
Side Reactions of the Carboxylic Acid: Strong bases can deprotonate the carboxylic acid, which may influence its reactivity or solubility. Strong acids can protonate the morpholine nitrogen, altering its properties.Carefully control the stoichiometry of the acid or base used. Perform the reaction at the lowest possible temperature.
Issue 3: Discoloration of the Compound Upon Storage

Symptoms:

  • The white to light yellow solid turns brown or darkens over time.[7]

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidation or Decomposition: Exposure to air, light, or moisture can lead to gradual oxidation or decomposition.Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures.[3][7]
Contamination: Impurities from previous handling or from the storage container can catalyze degradation.Ensure that all handling equipment and storage containers are clean and dry. Use high-purity solvents and reagents when working with the compound.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-4-Boc-morpholine-3-carboxylic acid.[1][8]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Reaction Issue Identified check_sm Check Starting Material Purity start->check_sm check_sm->start If Impure protect_n Protect Morpholine Nitrogen check_sm->protect_n If Purity is Good optimize_cond Optimize Reaction Conditions (Temp, Reagents) protect_n->optimize_cond analyze_side_products Analyze Side Products (LC-MS, NMR) optimize_cond->analyze_side_products modify_protocol Modify Protocol analyze_side_products->modify_protocol modify_protocol->protect_n success Successful Reaction modify_protocol->success degradation_pathway cluster_degradation Potential Degradation Pathways cluster_thermal_products Thermal Products cluster_microbial_products Microbial Intermediates parent This compound thermal Thermal Decomposition parent->thermal microbial Microbial Degradation parent->microbial co CO thermal->co co2 CO2 thermal->co2 nox NOx thermal->nox ring_opened Ring-Opened Products (e.g., Glycolic Acid, Ethanolamine) thermal->ring_opened hydroxylated 2-Hydroxymorpholine derivative microbial->hydroxylated aminoethoxy 2-(2-aminoethoxy)acetate derivative hydroxylated->aminoethoxy

References

Validation & Comparative

Chiral HPLC Analysis for Enantiomeric Purity of (R)-morpholine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral molecules such as (R)-morpholine-3-carboxylic acid, a versatile building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of common chiral HPLC methods applicable to the analysis of this compound and its analogs, supported by experimental data to facilitate method selection and development.

Comparison of Chiral HPLC Methods

The enantiomeric separation of amino acids and their cyclic analogs, including morpholine-3-carboxylic acid, can be broadly approached through direct and indirect methods. Direct methods, utilizing Chiral Stationary Phases (CSPs), are often preferred due to their simplicity, as they do not require derivatization of the analyte. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

MethodChiral Stationary Phase (CSP) / Derivatization ReagentPrincipleAdvantagesDisadvantages
Direct Method Macrocyclic Glycopeptides (e.g., Teicoplanin-based)Enantiomers interact differently with the chiral cavities and functional groups of the bonded macrocyclic antibiotic, leading to differential retention.Broad applicability to amino acids and their analogs, good resolution, no derivatization required.[1]Can be sensitive to mobile phase composition and temperature.
Direct Method Crown Ether-basedThe chiral crown ether forms inclusion complexes with the primary amine of the analyte, with the stability of the complex being dependent on the stereochemistry.Excellent for the separation of compounds with primary amino groups.[2]Limited to analytes possessing a primary amine near the chiral center.
Indirect Method Chiral Derivatizing Agent (e.g., Marfey’s Reagent)The chiral reagent reacts with the analyte to form diastereomers, which have different physicochemical properties and can be separated on a standard C18 column.High sensitivity, can be used with standard achiral columns.Requires an additional reaction step, potential for racemization during derivatization.

Experimental Data

While specific experimental data for the enantiomeric separation of this compound is not widely published, data from its close structural analog, pipecolic acid, provides a strong predictive basis for method performance.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (L-enantiomer)Retention Time (D-enantiomer)Resolution (Rs)Reference
Pipecolic AcidAstec® CHIROBIOTIC® T50:50 (v/v) Acetonitrile:Water1.0UV, 220 nm---[3]
Pipecolic AcidTeicoplanin-basedNot specifiedNot specifiedMS/MS7.0 min11.7 min>1.5[1]
Pipecolic Acid Derivatives(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidNot specifiedNot specifiedNot specified--1.75 - 2.26[2]

Retention times and resolution for Pipecolic Acid on Astec® CHIROBIOTIC® T were not explicitly stated in the application note but a chromatogram showing baseline separation was provided.

Experimental Protocols

Method 1: Direct Analysis using a Macrocyclic Glycopeptide CSP

This protocol is based on the successful separation of pipecolic acid enantiomers using a teicoplanin-based CSP, which is expected to be effective for morpholine-3-carboxylic acid.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The organic modifier concentration can be optimized to achieve the desired resolution and retention times. Addition of a small amount of acid (e.g., 0.1% formic acid) or base may be necessary to control the ionization of the analyte and improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm or Mass Spectrometer (MS) for higher sensitivity and selectivity.[1][3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 5 mg/mL.[3]

Method 2: Indirect Analysis via Derivatization

This method involves the formation of diastereomers, which can be separated on a standard reversed-phase column.

  • Derivatization Step:

    • React the (R/S)-morpholine-3-carboxylic acid sample with a chiral derivatizing agent such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

    • The reaction creates diastereomeric derivatives.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength appropriate for the derivatizing agent's chromophore (e.g., 340 nm for Marfey's reagent).

Workflow and Decision Making

The selection of an appropriate analytical method depends on several factors, including the availability of chiral columns, the required sensitivity, and the complexity of the sample matrix. The following diagrams illustrate the general workflow for chiral HPLC analysis and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample of (R/S)-Morpholine-3-Carboxylic Acid Derivatization Derivatization (for Indirect Method) Sample->Derivatization if indirect HPLC HPLC System Sample->HPLC if direct Derivatization->HPLC CSP Chiral Stationary Phase (Direct Method) HPLC->CSP Achiral Achiral Column (Indirect Method) HPLC->Achiral Chromatogram Chromatogram CSP->Chromatogram Achiral->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Enantiomeric Purity (%ee) Integration->Purity G Start Start: Select Analytical Method CSP_available Chiral column available? Start->CSP_available High_sensitivity High sensitivity required? CSP_available->High_sensitivity No Direct_Method Use Direct Method (e.g., Macrocyclic Glycopeptide CSP) CSP_available->Direct_Method Yes High_sensitivity->Direct_Method No Indirect_Method Use Indirect Method (Derivatization) High_sensitivity->Indirect_Method Yes

References

A Comparative Guide: (R)-morpholine-3-carboxylic acid versus Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide design and drug discovery, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, receptor selectivity, and metabolic stability. Proline, a unique proteinogenic amino acid with a cyclic pyrrolidine ring, imposes significant conformational constraints, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1][2] The search for proline mimetics that can fine-tune these conformational properties has led to the exploration of various proline analogs. Among these, (R)-morpholine-3-carboxylic acid has emerged as a promising surrogate, introducing a six-membered morpholine ring in place of proline's five-membered pyrrolidine ring. This substitution, featuring an oxygen atom in the ring, is hypothesized to alter the local geometry, polarity, and hydrogen bonding capacity, thereby influencing the overall peptide structure and function.[3]

This guide provides an objective comparison of this compound and proline, focusing on their impact on peptide structure. It presents a summary of their chemical properties, expected conformational effects based on structural analysis, and detailed experimental protocols for the synthesis and analysis of peptides containing these residues.

Structural and Chemical Properties

A fundamental understanding of the structural differences between proline and this compound is crucial for predicting their influence on peptide conformation.

PropertyProlineThis compound
Molecular Formula C₅H₉NO₂C₅H₉NO₃
Molecular Weight 115.13 g/mol 131.13 g/mol
Ring Structure Five-membered pyrrolidine ringSix-membered morpholine ring
Heteroatom NitrogenNitrogen and Oxygen
Chirality at α-carbon L-proline (S configuration) is proteinogenic(R) or (S) configuration can be synthesized
Key Structural Feature Secondary amine within a five-membered ring, restricting the Φ torsion angle.Secondary amine and an ether oxygen within a six-membered ring, potentially influencing ring pucker and local polarity.

Conformational Effects on Peptide Structure: A Comparative Analysis

The incorporation of either proline or this compound into a peptide chain introduces distinct conformational biases. While experimental data directly comparing the two in the same peptide context is limited, we can infer potential differences based on their structural characteristics.

Proline-Induced Conformational Constraints

Proline's rigid pyrrolidine ring restricts the backbone dihedral angle phi (Φ) to approximately -60°, significantly impacting the local peptide conformation.[2] This rigidity often leads to the formation of β-turns and disrupts the formation of α-helices and β-sheets.[1][2] Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the cis conformation being significantly more populated than for other amino acid residues.[1] This cis-trans isomerization can be a rate-limiting step in protein folding and can influence biological activity.[1][4]

Expected Conformational Effects of this compound

The larger, six-membered morpholine ring of this compound is expected to impose different conformational constraints compared to proline. The presence of the oxygen atom introduces a polar and hydrogen bond-accepting functionality within the ring structure, which could lead to intramolecular hydrogen bonding and further stabilize specific conformations. The larger ring size may also alter the preferred backbone dihedral angles and the puckering of the ring itself, potentially leading to novel turn structures or more subtle alterations in the peptide backbone trajectory. The impact on the cis-trans isomerization of the preceding peptide bond is another area of interest, with the electronic and steric differences between the morpholine and pyrrolidine rings likely influencing the equilibrium and kinetics of this process.

Experimental Protocols

To facilitate the investigation of these proline analogs, detailed experimental protocols for peptide synthesis and structural analysis are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline Analogs

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating either proline or this compound using Fmoc/tBu chemistry.[5][6][7]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-(R)-morpholine-3-carboxylic acid-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

2D NMR spectroscopy is a powerful tool to investigate the conformational preferences of peptides, including the cis-trans isomerization of the X-Pro/Mor bond.[8][9][10][11][12]

Sample Preparation:

  • Dissolve the purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and overall spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. Specific NOE patterns can be used to distinguish between cis and trans conformations of the peptide bond preceding the proline or morpholine-3-carboxylic acid residue. For example, a strong NOE between the α-proton of the preceding residue (i-1) and the δ-protons of proline (i) is characteristic of a trans conformation, while a strong NOE between the α-protons of both residues (i-1 and i) indicates a cis conformation.[12]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14][15][16][17][18][19][20]

Sample Preparation:

  • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-250 nm).

CD Measurement:

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a path length of 0.1 cm.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]).

  • Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure. For example, α-helices typically show negative bands around 222 and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. A random coil structure is characterized by a strong negative band around 200 nm.[17] The distinct CD spectra of polyproline II (PPII) helices, which are common in proline-rich sequences, exhibit a strong negative band around 206 nm and a weak positive band around 228 nm.[18]

Visualization of Structural Comparison and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided.

G Structural Comparison of Proline and this compound in a Peptide Backbone cluster_proline Proline-containing Peptide cluster_morpholine This compound-containing Peptide p_peptide ...-Xaa-(Pro)-Yaa-... p_structure Five-membered Pyrrolidine Ring p_peptide->p_structure Induces β-turn Restricts Φ angle m_peptide ...-Xaa-(Mor)-Yaa-... m_structure Six-membered Morpholine Ring (with Oxygen) m_peptide->m_structure Alters local geometry Potential for H-bonding

Caption: Structural differences between proline and this compound.

G Experimental Workflow for Comparative Analysis start Peptide Design spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification HPLC Purification spps->purification nmr NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY/ROESY) purification->nmr cd Circular Dichroism Spectroscopy purification->cd analysis Conformational and Secondary Structure Analysis nmr->analysis cd->analysis comparison Comparative Analysis of Proline vs. Morpholine Analog analysis->comparison

Caption: Workflow for comparing proline and its morpholine analog in peptides.

Potential Impact on Signaling Pathways

The conformation of a peptide is intrinsically linked to its ability to interact with biological targets, such as G protein-coupled receptors (GPCRs). Proline residues are often found in the transmembrane helices of GPCRs and are believed to play crucial roles in their structure and function.[21] The introduction of a proline analog like this compound could modulate the peptide's interaction with its receptor in several ways:

  • Altered Binding Affinity: The modified conformation may lead to a better or worse fit into the receptor's binding pocket, thereby altering the binding affinity.

  • Modified Receptor Activation: The conformational changes could influence the peptide's ability to induce the necessary conformational changes in the receptor for signal transduction.

  • Enhanced Specificity: By favoring a specific conformation, the morpholine analog could increase the peptide's selectivity for a particular receptor subtype.

The diagram below illustrates a simplified GPCR signaling pathway that could be influenced by a peptide agonist incorporating a proline analog.

G Simplified GPCR Signaling Pathway ligand Peptide Agonist (with Proline or Analog) receptor G Protein-Coupled Receptor (GPCR) ligand->receptor Binding g_protein G Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: GPCR signaling pathway potentially modulated by proline analog incorporation.

Conclusion

The substitution of proline with this compound presents a compelling strategy for modulating the structural and, consequently, the biological properties of peptides. While direct comparative experimental data remains to be extensively explored, the inherent structural differences suggest that this proline mimetic can induce unique conformational constraints. The provided experimental protocols offer a roadmap for researchers to systematically investigate the impact of this and other proline analogs on peptide structure and function. Such studies are essential for the rational design of novel peptide-based therapeutics with enhanced potency, selectivity, and stability.

References

A Spectroscopic Guide to (R)- and (S)-Morpholine-3-Carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemical purity and structural integrity of chiral building blocks is paramount. (R)- and (S)-morpholine-3-carboxylic acid are valuable scaffolds in medicinal chemistry. This guide provides a comparative overview of their expected spectroscopic properties based on fundamental principles and data from related compounds, offering a framework for their analysis and characterization.

Introduction to Spectroscopic Comparison

Enantiomers, such as the (R) and (S) forms of morpholine-3-carboxylic acid, possess identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and their behavior in a chiral environment differ, forming the basis of their spectroscopic distinction. Spectroscopic techniques are crucial for confirming the absolute configuration and enantiomeric purity of these chiral molecules.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for (R)- and (S)-morpholine-3-carboxylic acid. These values are based on the known spectral characteristics of the morpholine ring and the carboxylic acid functional group.

Table 1: Expected ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ) in ppm (in D₂O) Expected Multiplicity
H-3 (methine)3.5 - 3.8Doublet of doublets (dd)
H-2, H-6 (axial)3.0 - 3.4Multiplet (m)
H-2, H-6 (equatorial)3.8 - 4.2Multiplet (m)
H-5 (axial)2.8 - 3.2Multiplet (m)
H-5 (equatorial)3.6 - 4.0Multiplet (m)
NHSolvent dependentBroad singlet (br s)
COOH> 10 (in non-aqueous solvent)Singlet (s)

Note: In ¹H NMR, the spectra of (R)- and (S)-morpholine-3-carboxylic acid are expected to be identical in an achiral solvent.

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ) in ppm (in D₂O)
C=O (Carboxylic Acid)175 - 180
C-355 - 60
C-2, C-665 - 70
C-545 - 50

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the two enantiomers in an achiral solvent are expected to be identical.

Table 3: Expected Infrared (IR) Spectroscopic Data

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C-O stretch1210 - 1320Strong
N-H bend1500 - 1650Medium
C-N stretch1000 - 1250Medium

Note: The IR spectra of the two enantiomers are expected to be identical.

Table 4: Expected Circular Dichroism (CD) Spectroscopic Data

Enantiomer Expected Cotton Effect
(R)-morpholine-3-carboxylic acidPositive or Negative
(S)-morpholine-3-carboxylic acidOpposite and equal magnitude to the (R)-enantiomer

Note: Circular dichroism is the key technique to differentiate between the enantiomers. The spectra will be mirror images of each other. The sign of the Cotton effect depends on the electronic transitions of the chromophores within the chiral molecule.

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for the spectroscopic analysis of (R)- and (S)-morpholine-3-carboxylic acid.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Sample_R (R)-enantiomer NMR NMR Spectroscopy (¹H and ¹³C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR CD Circular Dichroism Sample_R->CD Sample_S (S)-enantiomer Sample_S->NMR Sample_S->IR Sample_S->CD Compare_NMR Identical NMR Spectra NMR->Compare_NMR Compare_IR Identical IR Spectra IR->Compare_IR Compare_CD Mirror-Image CD Spectra CD->Compare_CD

Caption: General workflow for the spectroscopic comparison of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the proton and carbon environments.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample ((R)- or (S)-morpholine-3-carboxylic acid) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

    • Average 16-32 scans for a good signal-to-noise ratio.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the enantiomers and determine enantiomeric purity.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of each enantiomer in a suitable solvent that is transparent in the desired UV region (e.g., water, methanol, acetonitrile).

    • The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a circular dichroism spectrophotometer.

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range (e.g., 190-300 nm).

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm).

    • Record a baseline spectrum of the solvent and subtract it from the sample spectra.

    • Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1-2 nm.

Signaling Pathways and Logical Relationships

As (R)- and (S)-morpholine-3-carboxylic acid are chiral building blocks, their primary role is in the synthesis of more complex, biologically active molecules. The specific signaling pathways they might influence would be dependent on the final drug molecule they are incorporated into. The logical relationship in their analysis is straightforward: while most spectroscopic techniques will show them to be identical, their chiroptical properties will be distinct and opposite, which is the key to their differentiation and quality control.

G cluster_enantiomers Enantiomers cluster_properties Properties cluster_application Application R_MCA (R)-Morpholine-3- Carboxylic Acid Achiral Identical in Achiral Environments (NMR, IR, m.p., etc.) R_MCA->Achiral Chiral Different in Chiral Environments (Optical Rotation, CD) R_MCA->Chiral S_MCA (S)-Morpholine-3- Carboxylic Acid S_MCA->Achiral S_MCA->Chiral Bioactivity Potentially Different Biological Activity Chiral->Bioactivity

Caption: Logical relationship between enantiomers, their properties, and biological activity.

Comparative study of different synthetic routes to (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The stereospecific synthesis of this compound is crucial for the development of enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound: a classical approach utilizing a chiral pool starting material, D-serine, and a modern catalytic asymmetric method involving tandem hydroamination and asymmetric transfer hydrogenation.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, offering a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Chiral Pool Synthesis from D-SerineRoute 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Starting Materials D-Serine, Chloroacetyl chlorideAminoalkyne substrates
Key Steps N-chloroacetylation, Intramolecular cyclization, ReductionTitanium-catalyzed intramolecular hydroamination, Ruthenium-catalyzed asymmetric transfer hydrogenation
Overall Yield ~70-80% (Reported for analogous (S)-isomer synthesis)High (Specific yield for this compound not detailed, but >95% for similar 3-substituted morpholines)[1]
Enantiomeric Excess (ee) High (Relies on the enantiopurity of D-serine)>95%[1]
Reaction Time Multi-day process~12-24 hours[2]
Key Reagents & Catalysts Sodium ethoxide, Borane-tetrahydrofuran complexTi(NMe₂)₂(BIA), RuCl--INVALID-LINK--, Formic acid/triethylamine[2]
Advantages Utilizes a readily available and inexpensive chiral starting material, well-established chemistry.High efficiency and enantioselectivity, one-pot procedure reduces purification steps, scalable.[1]
Disadvantages Multi-step process with intermediate purifications, use of stoichiometric and hazardous reagents (e.g., borane).Requires specialized catalysts and anhydrous conditions, starting aminoalkynes may require separate synthesis.

Experimental Protocols

Route 1: Chiral Pool Synthesis from D-Serine (Adapted from a similar synthesis of the (S)-enantiomer)

This route commences with the readily available chiral amino acid D-serine, thereby establishing the desired stereochemistry at the C3 position from the outset.

Step 1: Synthesis of N-chloroacetyl-D-serine tert-butyl ester D-serine is first protected as its tert-butyl ester. The resulting D-serine tert-butyl ester is then dissolved in dichloromethane. A solution of chloroacetyl chloride in dichloromethane is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred, and after completion, it is washed and dried to yield N-chloroacetyl-D-serine tert-butyl ester.

Step 2: Intramolecular Cyclization to (R)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester The N-chloroacetyl-D-serine tert-butyl ester is dissolved in a suitable solvent like toluene. A solution of a base, such as sodium ethoxide, in toluene is added dropwise to induce intramolecular cyclization. This Williamson ether synthesis variant forms the morpholine ring, yielding (R)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Amide to this compound tert-butyl ester The cyclic amide (lactam) is reduced to the corresponding amine. The (R)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in methanol, and a reducing agent, such as sodium borohydride in the presence of aluminum trichloride, is added portion-wise. This step selectively reduces the amide carbonyl to a methylene group.

Step 4: Deprotection to this compound The tert-butyl ester protecting group is removed under acidic conditions. The this compound tert-butyl ester is dissolved in methanol, and a methanolic solution of hydrogen chloride is added. The reaction mixture is stirred to effect deprotection, yielding the final product, this compound, typically as its hydrochloride salt.

Route 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This modern approach constructs the chiral morpholine core in a highly efficient one-pot, two-step catalytic sequence.[1][2]

Step 1: Titanium-Catalyzed Intramolecular Hydroamination An appropriate aminoalkyne precursor is subjected to an intramolecular hydroamination reaction. This is catalyzed by a titanium complex, such as Ti(NMe₂)₂(BIA), to form a cyclic imine intermediate. This initial step is typically carried out in an anhydrous solvent like toluene.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation To the reaction mixture containing the cyclic imine, a solution of a chiral ruthenium catalyst, for instance, RuCl--INVALID-LINK--, in a formic acid/triethylamine azeotrope is added.[2] This initiates the asymmetric transfer hydrogenation of the imine, stereoselectively forming the chiral amine center and completing the synthesis of the this compound derivative. The reaction is typically stirred at room temperature for several hours.[2] The product is then isolated and purified after a standard aqueous workup and column chromatography.[2]

Mandatory Visualization

G cluster_0 Route 1: Chiral Pool Synthesis cluster_1 Route 2: Catalytic Asymmetric Synthesis D-Serine D-Serine N-Chloroacetyl-D-serine ester N-Chloroacetyl-D-serine ester D-Serine->N-Chloroacetyl-D-serine ester N-chloroacetylation (R)-5-oxo-morpholine-3-carboxylate (R)-5-oxo-morpholine-3-carboxylate N-Chloroacetyl-D-serine ester->(R)-5-oxo-morpholine-3-carboxylate Intramolecular Cyclization (R)-morpholine-3-carboxylate (R)-morpholine-3-carboxylate (R)-5-oxo-morpholine-3-carboxylate->(R)-morpholine-3-carboxylate Reduction This compound This compound (R)-morpholine-3-carboxylate->this compound Deprotection End Product (R)-morpholine- 3-carboxylic acid Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti-catalyzed Hydroamination This compound deriv. This compound deriv. Cyclic Imine->this compound deriv. Ru-catalyzed Asymmetric Transfer Hydrogenation Start Start

Caption: Comparative workflow of chiral pool vs. catalytic asymmetric synthesis.

References

Efficacy of (R)-morpholine-3-carboxylic acid as a chiral building block versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and overall success of a synthetic campaign. Among the plethora of available synthons for the construction of chiral morpholine scaffolds—a privileged motif in medicinal chemistry—(R)-morpholine-3-carboxylic acid has emerged as a highly effective and versatile starting material. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

The morpholine ring is a ubiquitous structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. The introduction of chirality into the morpholine scaffold further expands its utility, allowing for precise three-dimensional interactions with biological targets. This comparison focuses on the practical application of this compound and contrasts it with other widely used chiral precursors, including chiral amino alcohols (e.g., from serine) and strategies involving asymmetric synthesis on achiral precursors.

Comparative Efficacy of Chiral Building Blocks

The efficacy of a chiral building block can be assessed by several key metrics: overall yield, enantiomeric excess (e.e.), diastereoselectivity (d.r.), scalability, and the number of synthetic steps required to reach a common intermediate or final target. Below is a summary of quantitative data from representative synthetic routes employing different chiral sources.

Chiral Building Block/StrategyTarget Scaffold/MoleculeOverall Yield (%)Enantiomeric/Diastereomeric PurityKey AdvantagesKey Disadvantages
This compound derivative Substituted MorpholineNot explicitly reported as a multi-step synthesis from this specific starting block in the provided results. However, its direct use implies fewer steps.High (pre-existing chirality)Atom economical, direct incorporation of the core scaffold, high stereochemical fidelity.Availability and cost may be a factor.
Chiral Amino Acids (e.g., Serine) Morpholine/Thiomorpholine-3-carboxylic acid derivativesNot explicitly quantified in a single overall yield.Stereoselective formation of a new stereocenter.Readily available and relatively inexpensive chiral pool starting materials.Requires multiple synthetic steps including protection, activation, and cyclization, which can lower the overall yield.
Organocatalytic α-chlorination/Cyclization C2-functionalized N-benzyl protected morpholines35-60%75-98% e.e.Good enantioselectivity for a range of substrates.Multi-step process, potential for epimerization of the α-chloroaldehyde intermediate.[1]
Asymmetric Hydrogenation of Dehydromorpholines 2-substituted chiral morpholinesQuantitativeup to 99% e.e.Excellent enantioselectivity and high yields.[2][3]Requires synthesis of the unsaturated precursor and specialized catalyst/equipment.
Intramolecular Oxa-Michael Addition 5-substituted morpholine-2-acetic acid estersNot explicitly quantified in a single overall yield.High (chirality from starting amino alcohol).[4]Good for accessing specific substitution patterns.Diastereoselectivity can be variable depending on the substrate.

Case Study: Synthesis of Rivaroxaban

The anticoagulant drug Rivaroxaban, which contains a morpholinone moiety, serves as an excellent case study for comparing synthetic strategies. While this compound is not directly used in the most common routes to Rivaroxaban, the synthesis of the core morpholinone from achiral precursors highlights the challenges of introducing this unit. Alternative strategies for similar chiral morpholine-containing targets showcase the potential advantages of using a pre-formed chiral building block.

A common strategy for synthesizing the morpholinone component of Rivaroxaban involves the cyclization of an intermediate derived from achiral starting materials. An alternative conceptual approach for a similar chiral morpholine would be to start from a chiral precursor like a serine derivative.

Experimental Protocols

General Procedure for Organocatalytic Synthesis of Chiral Morpholines

This protocol is a generalized representation of an organocatalytic approach to synthesizing C2-functionalized morpholines.[1]

  • α-Chlorination: To a solution of the starting aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), is added an organocatalyst (e.g., a proline derivative, 0.1 equiv). The mixture is cooled, and a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 equiv) is added. The reaction is stirred until completion as monitored by TLC.

  • Reduction: The crude α-chloroaldehyde is directly subjected to reduction with a reducing agent (e.g., NaBH4, 1.5 equiv) in a protic solvent (e.g., MeOH) at low temperature.

  • Activation and Displacement: The resulting chloroalcohol is then activated, for example, by conversion to a tosylate or mesylate, followed by displacement with the appropriate amino alcohol.

  • Cyclization: The resulting intermediate undergoes base-mediated intramolecular cyclization to afford the desired N-protected chiral morpholine.

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

This protocol is a generalized representation of the asymmetric hydrogenation approach to 2-substituted chiral morpholines.[2][3]

  • Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and a chiral bisphosphine ligand (e.g., a derivative of Josiphos or DuanPhos, 1.1 mol%) are dissolved in a degassed solvent (e.g., CH2Cl2).

  • Hydrogenation: The dehydromorpholine substrate (1.0 equiv) is added to the catalyst solution. The reaction vessel is then placed in an autoclave and pressurized with hydrogen gas (e.g., 10-50 atm).

  • Work-up: The reaction is stirred at a specified temperature until completion. After releasing the hydrogen pressure, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the enantiomerically enriched morpholine.

Signaling Pathways and Biological Context

The utility of chiral morpholine building blocks is intrinsically linked to the biological activity of the molecules they help create. Below are diagrams of key signaling pathways relevant to drugs containing morpholine moieties.

Factor_Xa_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Dopamine_D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein Morpholine_Antagonist Morpholine-containing Antagonist Morpholine_Antagonist->D4R AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., gene transcription, ion channel activity) PKA->Downstream GSK3B_Inhibition GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylation Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation Morpholine_Inhibitor Morpholine-containing Inhibitor Morpholine_Inhibitor->GSK3B Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Survival)

References

Constraining Peptides for Enhanced Performance: An Analysis of (R)-morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with improved therapeutic properties is a continuous endeavor. A key strategy in this pursuit is the introduction of conformational constraints to the peptide backbone. This guide provides an objective comparison of the conformational constraints induced by the non-proteinogenic amino acid (R)-morpholine-3-carboxylic acid in peptides, alongside other constraining alternatives, supported by experimental data and detailed methodologies.

The inherent flexibility of peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. By incorporating modified amino acids that restrict the peptide's conformational freedom, it is possible to pre-organize it into a bioactive conformation, thereby enhancing its efficacy and pharmacokinetic profile. This compound is one such building block designed to impart structural rigidity.

The Role of Conformational Constraints in Peptide Drug Design

Constraining a peptide's structure can lead to several advantages:

  • Increased Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to its target receptor, binding affinity can be significantly improved. This can also enhance selectivity for a specific receptor subtype, reducing off-target effects.

  • Enhanced Enzymatic Stability: A more rigid structure can make the peptide less susceptible to degradation by proteases, prolonging its half-life in vivo.[1]

  • Improved Bioavailability: While not universally true, in some cases, a constrained conformation can lead to improved absorption and distribution properties.

This compound as a Constraining Element

This compound is a cyclic amino acid analog that can be incorporated into peptide sequences to introduce a significant conformational bias. The morpholine ring restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, similar to the well-studied proline residue. The oxygen atom in the morpholine ring can also influence the local electronic environment and hydrogen bonding patterns.

Comparative Analysis of Constrained Peptides

To provide a framework for comparison, the following table summarizes experimental data for peptides incorporating proline and other proline analogs, which serve as a benchmark for evaluating the potential impact of this compound.

Peptide/AnalogConstraint TypeReceptor/EnzymeBiological Activity (IC50/Ki)Enzymatic Stability (Half-life)Key Conformational Features
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2)Prolineµ-Opioid ReceptorKi = 3.8 nM-Natural Turn
Endomorphin-1 analog with (S)-β-prolineβ-Prolineµ-Opioid ReceptorKi = 10.4 nMEnhanced vs Endomorphin-1Stabilized turn structure
[Val4]morphiceptin analog with (1S, 2R)-Ac5ccis-2-aminocyclopentane carboxylic acidµ-Opioid ReceptorActive-Favors a larger separation of aromatic rings (10.1-12.7 Å)
[Val4]morphiceptin analog with (1R, 2S)-Ac5ccis-2-aminocyclopentane carboxylic acidµ-Opioid ReceptorInactive-Favors a smaller separation of aromatic rings (4.8-7.0 Å)

Data compiled from available research literature. Direct comparative data for this compound is not currently available in the public domain.[1][2]

Experimental Protocols

The analysis of conformationally constrained peptides relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the evaluation of such peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

  • Resin Preparation: A solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including this compound or other constrained analogs) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amino group on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹³C, ¹⁵N), this experiment correlates protons with their directly attached heteroatoms.

  • Data Analysis and Structure Calculation:

    • Resonance assignments are made by connecting spin systems identified in the TOCSY spectrum with sequential NOEs.

    • NOE cross-peak intensities are converted into distance restraints.

    • Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HN,Hα)).

    • These restraints are used in molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.

Enzymatic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

  • Peptide Solution Preparation: A stock solution of the peptide is prepared in a buffer appropriate for the chosen enzyme (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Preparation: A solution of the protease (e.g., trypsin, chymotrypsin, or serum proteases) is prepared in the same buffer.

  • Incubation: The peptide and enzyme solutions are mixed and incubated at a physiological temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent (e.g., TFA or by heating).

  • Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC. The peak area of the intact peptide is plotted against time, and the half-life (t₁/₂) of the peptide is calculated from the degradation curve.

Visualizing Conformational Constraints

The following diagrams illustrate key concepts related to the conformational analysis of constrained peptides.

Peptide_Flexibility cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Multiple Conformations Binding Receptor Binding (Low Affinity) Flexible->Binding Degradation Enzymatic Degradation (High Susceptibility) Flexible->Degradation Rigid Defined Conformation (e.g., with this compound) Binding_Enhanced Receptor Binding (High Affinity) Rigid->Binding_Enhanced Degradation_Reduced Enzymatic Degradation (Low Susceptibility) Rigid->Degradation_Reduced

Caption: Impact of conformational constraint on peptide properties.

NMR_Workflow Sample Peptide Sample NMR_Exp 2D NMR Experiments (TOCSY, NOESY) Sample->NMR_Exp Data_Proc Data Processing (Resonance Assignment) NMR_Exp->Data_Proc Restraints Generate Restraints (Distance, Dihedral Angles) Data_Proc->Restraints Calc Structure Calculation (Molecular Dynamics) Restraints->Calc Structure 3D Structure Ensemble Calc->Structure

Caption: Workflow for NMR-based peptide structure determination.

Enzymatic_Degradation_Pathway Intact_Peptide Intact Peptide Fragments Peptide Fragments Intact_Peptide->Fragments Cleavage Protease Protease Protease->Fragments

Caption: Simplified pathway of enzymatic peptide degradation.

References

Safety Operating Guide

Proper Disposal of (R)-morpholine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of specific chemical entities like (R)-morpholine-3-carboxylic acid is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general hazardous waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). All operations should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Eye Protection: Safety goggles and a face shield.[2]

  • Body Protection: A laboratory coat.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that, like many organic acids and morpholine derivatives, it should be treated as hazardous waste.[1] Direct disposal into drains or regular trash is strictly prohibited.[1][3]

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. Based on the properties of related compounds, it should be considered hazardous.[1]

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. Store acids separately from bases, oxidizers, and flammable solvents.[4]

2. Containerization and Labeling:

  • Use a compatible, leak-proof waste container, such as one made of high-density polyethylene (HDPE).[1]

  • The container must be clearly and accurately labeled with the words "Hazardous Waste."[1]

  • The label must also include the full chemical name, "this compound," and indicate its primary hazards (e.g., Corrosive, Irritant).[1]

  • Note the accumulation start date on the label.[1]

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[1]

  • Ensure the storage area is well-ventilated.

4. Professional Waste Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5][6]

  • Provide a complete and accurate description of the waste to the disposal service.

Alternative for Small Quantities: Neutralization (with caution)

For very small quantities of acidic waste that do not contain other hazardous materials, neutralization may be a consideration prior to drain disposal, subject to local regulations.[2][7] However, many guidelines advise against the drain disposal of organic acids even after neutralization if they remain toxic.[4] Consult your institution's EHS department before proceeding with neutralization for drain disposal.

If deemed appropriate by your institution, the general procedure for neutralization is as follows:

  • Dilution: In a well-ventilated fume hood, slowly add the small quantity of acidic waste to a large volume of cold water (a common guideline is a 1:10 ratio of acid to water).[2] Always add acid to water, never the other way around.

  • Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate or a 5-10% sodium carbonate solution.[2] Be cautious, as this reaction can generate heat and carbon dioxide gas.[2]

  • pH Verification: Monitor the pH of the solution. The target pH range is typically between 6.0 and 8.0, but this can vary based on local wastewater regulations.[2]

  • Final Disposal (if permitted): If neutralization is permitted for this substance by your local regulations and institutional policies, the neutralized solution can be flushed down the drain with a large volume of water (at least 20 parts water).[2]

Quantitative Data for Acid Neutralization

The following table summarizes key quantitative parameters for the neutralization of acidic laboratory waste.

ParameterGuidelineCitation
Acid to Water Dilution Ratio1 part acid to 10 parts cold water[2]
Neutralizing AgentSodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃)[2]
Target pH Range6.0 - 8.0 (verify with local regulations)[2]
Post-Neutralization FlushAt least 20 parts water[2]

Experimental Protocols

The primary "experiment" in this context is the neutralization of the acidic waste.

Protocol for Neutralization of Small Quantities of this compound Waste:

  • Preparation: Don all required PPE (chemical-resistant gloves, safety goggles, face shield, lab coat) and perform the entire procedure within a certified chemical fume hood.

  • Dilution: Prepare a large beaker with cold water, at least ten times the volume of the acidic waste. Slowly and carefully add the this compound waste to the water with gentle stirring.

  • Base Preparation: Prepare a sufficient amount of a weak base, such as a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate.

  • Neutralization: While continuously stirring the diluted acid solution, slowly add the weak base. Monitor for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, pause the addition of the base until it subsides.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the weak base until the pH is stably within the target range of 6.0 to 8.0.

  • Final Disposal: If authorized by your institution, pour the neutralized solution down the drain, followed by a copious amount of water (at least 20 times the volume of the neutralized solution). If not authorized for drain disposal, containerize the neutralized solution as hazardous waste for professional disposal.

Disposal Workflow Diagram

G cluster_start cluster_assessment cluster_small_quantity cluster_large_quantity cluster_end start This compound Waste Generated assess Assess Quantity and Local Regulations start->assess small_quant Small Quantity & Neutralization Permitted? assess->small_quant Small Quantity large_quant Containerize as Hazardous Waste assess->large_quant Large Quantity or Uncertain Regulations neutralize 1. Dilute Acid in Water 2. Neutralize with Weak Base (pH 6-8) 3. Flush with Copious Water small_quant->neutralize Yes small_quant->large_quant No end_drain Disposed via Drain neutralize->end_drain label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards & Date large_quant->label store Store in Designated Secure Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_pickup Disposed by Professional Service contact_ehs->end_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-morpholine-3-carboxylic acid is readily available. The following guidance is synthesized from information on the closely related compounds (R)-4-Boc-morpholine-3-carboxylic acid and morpholine. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for laboratory safety and chemical handling, offering procedural guidance for operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE based on data from related compounds.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles should be worn at all times. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[1]
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling morpholine derivatives. Always inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary. Ensure that skin is not exposed.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with organic vapor cartridges should be used.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for minimizing risks and ensuring environmental safety.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All necessary PPE should be donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated gloves, empty containers, and reaction byproducts, should be collected in a designated, properly labeled hazardous waste container.

  • Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service. Do not pour waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation and Access to Safety Shower/Eyewash prep_ppe->prep_setup handling_weigh Weigh and Transfer in Fume Hood prep_setup->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Area and Equipment handling_dissolve->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-morpholine-3-carboxylic acid
Reactant of Route 2
(R)-morpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.